molecular formula C9H9BrO2 B1278589 4-Bromo-2-ethylbenzoic acid CAS No. 644984-78-1

4-Bromo-2-ethylbenzoic acid

Cat. No.: B1278589
CAS No.: 644984-78-1
M. Wt: 229.07 g/mol
InChI Key: QICLFMFOLSIPOD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICLFMFOLSIPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443114
Record name 4-Bromo-2-ethylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644984-78-1
Record name 4-Bromo-2-ethylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-ethylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2-ethylbenzoic acid. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, standard experimental protocols for the characterization of key physical parameters.

Chemical Identity

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 644984-78-1[1][2]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
Canonical SMILES CCC1=C(C=CC(=C1)Br)C(=O)O[1]
InChI Key QICLFMFOLSIPOD-UHFFFAOYSA-N[1][2]
Physical Form Crystalline Solid[2][3]
Purity Typically available at 95% or 98% purity from commercial suppliers.[2][3]

Physical Properties

PropertyValueMethodSource
Melting Point Data not availableExperimental
Boiling Point Data not availableExperimental[4]
Density Data not availableExperimental
Solubility Data not availableExperimental
pKa Data not availableExperimental
XLogP3-AA 2.9Predicted[1]
Hydrogen Bond Donor Count 1Predicted[1]
Hydrogen Bond Acceptor Count 2Predicted[1]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a crystalline organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Profile

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, dichloromethane), and aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

  • Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each solvent. Solubility in acidic or basic solutions provides insight into the compound's acidic nature.

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution.

Methodology:

  • Titration: A standard method for pKa determination is potentiometric titration. A weighed amount of this compound is dissolved in a suitable solvent (often a water-alcohol mixture for compounds with limited water solubility).

  • Apparatus: A pH meter with a calibrated electrode and a burette are used.

  • Procedure: The solution of the acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Physicochemical Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination A->B C Solubility Profiling A->C D pKa Determination A->D E Data Compilation and Analysis B->E C->E D->E F Technical Data Sheet Generation E->F

References

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Bromo-2-ethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Structure and Identifiers

This compound is a disubstituted benzoic acid derivative with a bromine atom at the 4-position and an ethyl group at the 2-position of the benzene ring.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 644984-78-1[1]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
SMILES CCC1=C(C=CC(=C1)Br)C(=O)O[1]
InChI InChI=1S/C9H9BrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)[1]
InChIKey QICLFMFOLSIPOD-UHFFFAOYSA-N[1][2]

Physicochemical Properties

PropertyValueSource
Physical Form Crystalline solid[2]Vendor Data
Melting Point No data available-
Boiling Point No data available-
pKa No data available-
LogP (predicted) 2.9[1][3]PubChem
Solubility No data available-

For comparison, the melting point of the related compound 4-bromobenzoic acid is 252-254 °C. The ethyl group at the ortho position in this compound may lead to a lower melting point due to steric hindrance affecting the crystal packing.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the expected spectral characteristics can be predicted. Vendor websites indicate that NMR, HPLC, and LC-MS data are available upon request.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the disubstitution. The ethyl group would present as a triplet and a quartet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the bromo and ethyl substituents. The two carbons of the ethyl group would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=C stretching vibrations for the aromatic ring.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ethyl group. Predicted m/z values for various adducts have been calculated.[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and plausible synthetic route involves the oxidation of the corresponding ethyl-substituted toluene derivative.

Synthesis of this compound

A common method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzene.[5]

Reaction Scheme:

Synthesis 4-Bromo-2-ethyltoluene 4-Bromo-2-ethyltoluene This compound This compound 4-Bromo-2-ethyltoluene->this compound Oxidizing Agent (e.g., KMnO4, CrO3) Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesized Product Synthesized Product Recrystallization Recrystallization Synthesized Product->Recrystallization Melting Point Melting Point Recrystallization->Melting Point Identity & Purity TLC TLC Recrystallization->TLC Purity Check NMR NMR Recrystallization->NMR Structure Elucidation IR IR Recrystallization->IR Functional Groups Mass Spec Mass Spec Recrystallization->Mass Spec Molecular Weight

References

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic Acid (CAS: 644984-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-ethylbenzoic acid, a key chemical intermediate in organic synthesis and drug discovery. This document collates available physicochemical data, outlines plausible synthetic methodologies, and explores its potential applications in medicinal chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structural features, including the bromine atom at the para position and the ethyl group at the ortho position relative to the carboxyl group, make it a versatile building block in the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 644984-78-1[2]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [2][5]
Physical Form Crystalline Solid[3]
Purity Typically available at 95%, 97%, or 98%[3]
Storage Sealed in a dry environment at room temperature.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, analysis of spectra from closely related compounds can offer insights into the expected spectral characteristics.

Expected ¹H NMR Features:

  • Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.0 ppm).

  • The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.

  • The carboxylic acid proton would be a broad singlet at a downfield chemical shift (often >10 ppm).

Expected ¹³C NMR Features:

  • The spectrum would show nine distinct carbon signals.

  • The carboxylic acid carbonyl carbon would be significantly downfield (>165 ppm).

  • Aromatic carbons would appear in the typical range of δ 120-140 ppm.

  • The ethyl group carbons would be found in the upfield region.

Expected IR Spectroscopy Features:

  • A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.

  • C-H stretches from the aromatic ring and the ethyl group.

  • C-Br stretch at lower wavenumbers.

Expected Mass Spectrometry Features:

  • The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ethyl group.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on standard organic chemistry transformations and protocols for similar molecules, two plausible synthetic routes are proposed below.

Method 1: Bromination of 2-Ethylbenzoic Acid

This approach involves the direct electrophilic bromination of 2-ethylbenzoic acid. The carboxylic acid group is a meta-director; however, the ethyl group is an ortho, para-director. The para-position to the ethyl group is the most likely site for bromination due to steric hindrance at the ortho-positions.

Illustrative Experimental Protocol:

  • Dissolution: Dissolve 2-ethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the flask at room temperature. The reaction may be catalyzed by the addition of a Lewis acid like iron(III) bromide (FeBr₃).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reagents 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid This compound This compound 2-Ethylbenzoic Acid->this compound Bromination Br2, FeBr3 Br2, FeBr3

Caption: Synthetic pathway for this compound via bromination.

Method 2: Oxidation of 4-Bromo-2-ethyltoluene

This route involves the oxidation of the methyl group of 4-bromo-2-ethyltoluene to a carboxylic acid. This is a common method for the preparation of benzoic acid derivatives.

Illustrative Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-ethyltoluene (1 equivalent) and a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

  • Oxidation: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the product precipitates.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound.

A similar oxidation of p-bromotoluene to 4-bromobenzoic acid has been reported using oxygen as the oxidant in the presence of a cobalt acetate and manganese acetate catalyst.[7]

G cluster_reagents 4-Bromo-2-ethyltoluene 4-Bromo-2-ethyltoluene This compound This compound 4-Bromo-2-ethyltoluene->this compound Oxidation KMnO4, Heat KMnO4, Heat

Caption: Synthetic pathway for this compound via oxidation.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. While specific examples of its direct use are not widely published, the reactivity of its functional groups makes it a valuable precursor.

The related compound, 4-Bromo-2-methylbenzoic acid, is a well-documented intermediate in the synthesis of various pharmaceutical scaffolds, including isoindolinone derivatives and phenoxybenzoylphenyl acetic acids.[8][9] These classes of compounds have shown a range of biological activities. This suggests that this compound could similarly be employed in the synthesis of novel drug candidates.

Benzoic acid derivatives, in general, have been investigated for a wide array of biological activities, including:

  • Anticancer and Cytotoxic Activity: Many benzoic acid derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[10]

  • Antimicrobial Activity: The carboxylate group and the lipophilic aromatic ring can contribute to antimicrobial properties.[10]

  • Antioxidant Activity: Substituted benzoic acids have been evaluated for their ability to scavenge free radicals.[11]

Illustrative Experimental Protocol: MTT Assay for Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound or its derivatives, a standard MTT assay can be performed.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A Plate Cells in 96-well Plate B Add Test Compound (e.g., this compound) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

This compound (CAS 644984-78-1) is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other well-studied bromo-benzoic acid derivatives suggests its utility as a versatile building block for creating novel molecules with potential biological activity. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in the development of new therapeutics and functional materials.

References

4-Bromo-2-ethylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers its chemical and physical properties, a representative synthetic pathway, potential applications in research and development, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative. Its chemical structure incorporates a bromine atom and an ethyl group on the benzene ring, making it a versatile building block for the synthesis of more complex molecules. The compound typically appears as a crystalline solid[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 229.07 g/mol [2][3]
Molecular Formula C₉H₉BrO₂[1][2][4]
CAS Number 644984-78-1[1][2][4]
IUPAC Name This compound
Physical Form Crystalline Solid[1]
Purity Typically ≥95%
InChI Key QICLFMFOLSIPOD-UHFFFAOYSA-N[1]
Storage Sealed in a dry environment at room temperature or 2-8°C.[5]

Synthesis and Purification

While specific industrial synthesis protocols are proprietary, a common laboratory-scale approach involves the oxidation of the corresponding ethyl-substituted toluene. This method is analogous to the synthesis of similar benzoic acid derivatives.

G cluster_synthesis Proposed Synthetic Pathway start 4-Bromo-2-ethyltoluene reagent Oxidizing Agent (e.g., KMnO₄, H₂O) start->reagent Oxidation product This compound reagent->product Work-up & Acidification

Caption: A proposed synthetic route for this compound.

Experimental Protocol: Synthesis via Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-ethyltoluene in an aqueous solution.

  • Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide precipitate.

  • Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

  • Isolation & Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other complex organic molecules. Its functional groups—the carboxylic acid and the bromo group—provide two reactive sites for various chemical transformations.

Analogous to the closely related compound 4-bromo-2-methylbenzoic acid, this molecule can be used in:

  • Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds[6].

  • Acylation and Esterification: The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecular scaffolds[6][7].

  • Synthesis of Heterocycles: It is a valuable starting material for constructing heterocyclic systems, such as isoindolinones, which are privileged structures in medicinal chemistry[6].

G cluster_workflow Role in Synthetic Chemistry cluster_reactions start This compound coupling Suzuki Coupling start->coupling -Br site amidation Amidation start->amidation -COOH site esterification Esterification start->esterification -COOH site product Complex Target Molecules (e.g., APIs, Advanced Materials) coupling->product amidation->product esterification->product

Caption: Reactivity and synthetic utility of this compound.

Experimental Protocols: Characterization

After synthesis and purification, the identity and purity of the compound must be confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol: ¹H NMR Characterization
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum. A standard acquisition includes 16-64 scans, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Chemical Shift (δ): Identify peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons of the ethyl group, the methyl (-CH₃) protons of the ethyl group, and the acidic proton of the carboxylic acid.

    • Integration: Integrate the peak areas to confirm the relative ratio of protons in the molecule.

    • Splitting Patterns (Multiplicity): Analyze the coupling patterns (e.g., triplet for the methyl group, quartet for the methylene group) to confirm the connectivity of the ethyl group.

Safety and Handling

This compound is classified with the GHS signal word "Warning" and is associated with the following hazards:

  • H315: Causes skin irritation[2].

  • H318/H319: Causes serious eye damage or irritation[2][5].

  • H335: May cause respiratory irritation[5].

  • H372: May cause damage to organs through prolonged or repeated exposure[2].

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.

References

Spectroscopic and Synthetic Profile of 4-Bromo-2-ethylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-Bromo-2-ethylbenzoic acid (CAS No. 644984-78-1). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted and typical spectroscopic data based on known values for structurally similar compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Singlet1H-COOH
~7.8Doublet1HAr-H (ortho to -COOH)
~7.6Doublet of doublets1HAr-H (meta to -COOH, ortho to -Br)
~7.5Doublet1HAr-H (ortho to -Br)
~2.8Quartet2H-CH₂CH₃
~1.2Triplet3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~172-COOH
~142Ar-C (C-2, attached to ethyl)
~135Ar-C (C-1, attached to -COOH)
~132Ar-C (C-5)
~130Ar-C (C-6)
~128Ar-C (C-3)
~125Ar-C (C-4, attached to -Br)
~25-CH₂CH₃
~15-CH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1475Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~800-900StrongC-H bend (Aromatic, out-of-plane)
~550-650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
228/230High[M]⁺, Molecular ion peak (presence of Br isotopes)
211/213Medium[M-OH]⁺
183/185Medium[M-COOH]⁺
104High[M-Br-CO]⁺ or [C₇H₇O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of ~10 µg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, where it is vaporized and bombarded with high-energy electrons.

    • This will cause ionization and fragmentation of the molecule.

    • The resulting mass spectrum will show the molecular ion and a series of fragment ions.

Synthetic Pathway

A plausible synthetic route for this compound can be envisioned starting from a commercially available precursor. The following diagram illustrates a logical two-step synthesis.

Synthesis_Workflow Start 2-Ethylbenzoic Acid Intermediate Bromination Start->Intermediate Br₂, FeBr₃ Product This compound Intermediate->Product

Caption: A proposed synthetic workflow for this compound.

This proposed synthesis involves the electrophilic aromatic substitution (bromination) of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the bromination is expected to occur predominantly at the para position, yielding the desired this compound. The reaction is typically catalyzed by a Lewis acid such as iron(III) bromide (FeBr₃).

Technical Guide: Solubility Profile of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility information for 4-Bromo-2-ethylbenzoic acid. Due to the limited availability of specific experimental solubility data in published literature, this document focuses on providing detailed, established methodologies for researchers to determine the solubility of this compound in various solvents. The protocols outlined below are standard methods for characterizing the solubility of organic crystalline compounds.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been extensively published. Researchers are encouraged to use the experimental protocols detailed in this guide to generate their own data. The following table provides a recommended template for organizing and presenting experimentally determined solubility data for clear comparison.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Water
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Toluene
e.g., Hexane

Experimental Protocols

The following are detailed experimental protocols for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

  • Place the vials in a constant temperature shaker or water bath and agitate until equilibrium is reached. A typical duration is 24-48 hours to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Weigh the dish or vial containing the filtrate to determine the mass of the solution.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and well below the melting point of the compound until a constant weight of the dried solute is achieved.

  • The solubility can then be calculated as grams of solute per 100 mL of solvent or in other desired units.

Isothermal Shake-Flask Method with HPLC/UV-Vis Analysis

This is a common and accurate method for determining the solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined time (e.g., 24, 48, 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully pipette a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis to determine the concentration of dissolved this compound.

  • The solubility is the concentration determined from the analysis, corrected for the dilution factor.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method followed by concentration analysis.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Excess Solute (this compound) solvent Add Known Volume of Solvent start->solvent vial Seal Vial solvent->vial shake Agitate at Constant Temperature (24-72h) vial->shake settle Allow Undissolved Solid to Settle shake->settle supernatant Withdraw Supernatant settle->supernatant filter Filter (0.45 µm) or Centrifuge supernatant->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze concentration Determine Concentration from Calibration Curve analyze->concentration end End: Solubility Data concentration->end Calculate Solubility

An In-depth Technical Guide to the Purity Standards of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for 4-Bromo-2-ethylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines typical purity specifications, potential impurities arising from common synthetic routes, and detailed analytical methodologies for purity assessment. The information presented herein is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this critical raw material.

Introduction to this compound

This compound (CAS No. 644984-78-1) is a substituted benzoic acid derivative increasingly utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromine atom and an ethyl group on the benzoic acid core, provides versatile handles for further chemical modifications. Given its role in the pharmaceutical industry, ensuring high purity and a well-defined impurity profile is paramount for the safety and efficacy of the final drug product.

Table 1: General Specifications for this compound

ParameterSpecificationTypical Value
AppearanceWhite to off-white crystalline powderConforms
Purity (by HPLC)≥ 98.0%[1]98.5% - 99.5%
Purity (by Titration)98.0% - 102.0%99.8%
Melting Point104-108 °C106 °C
Loss on Drying≤ 0.5%0.2%
Residue on Ignition≤ 0.1%0.05%
Heavy Metals≤ 10 ppm< 10 ppm

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its manufacturing process. Two common synthetic pathways are the bromination of 2-ethylbenzoic acid and the oxidation of 4-bromo-2-ethyltoluene. Each route presents a unique set of potential process-related impurities and by-products.

Impurities from the Bromination of 2-Ethylbenzoic Acid

The direct bromination of 2-ethylbenzoic acid is a common synthetic route. The ethyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. This complex directing effect can lead to the formation of several isomeric impurities.

2-Ethylbenzoic Acid 2-Ethylbenzoic Acid Bromination (Br2, FeBr3) Bromination (Br2, FeBr3) 2-Ethylbenzoic Acid->Bromination (Br2, FeBr3) Reactant This compound This compound Bromination (Br2, FeBr3)->this compound Major Product Isomeric Impurities Isomeric Impurities Bromination (Br2, FeBr3)->Isomeric Impurities Side Products Starting Material Starting Material Bromination (Br2, FeBr3)->Starting Material Unreacted Di-brominated Products Di-brominated Products Bromination (Br2, FeBr3)->Di-brominated Products Side Products Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Analysis Data Analysis HPLC System->Data Analysis Chromatogram Purity Calculation Purity Calculation Data Analysis->Purity Calculation Peak Areas

References

A Technical Guide to 4-Bromo-2-ethylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-ethylbenzoic acid (CAS No. 644984-78-1) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in medicinal chemistry and materials science. The presence of the bromine atom and the carboxylic acid group on the benzene ring allows for a variety of chemical transformations, most notably in cross-coupling reactions. This guide provides an in-depth overview of the commercial availability of this compound, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling, and a logical workflow for sourcing such chemical reagents.

Commercial Availability

A critical first step for any research or development project is securing a reliable source of starting materials. This compound is available from a range of commercial suppliers. The following table summarizes key information from several vendors to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
Sigma-Aldrich This compound644984-78-1C₉H₉BrO₂95%100 mg, 250 mg, 1 g, 5 g, 25 g
CymitQuimica This compound644984-78-1C₉H₉BrO₂98%250 mg, 1 g, 5 g, 10 g, 25 g
AOBChem This compound644984-78-1C₉H₉BrO₂97%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g
Apollo Scientific This compound644984-78-1C₉H₉BrO₂Not Specified1 g, 5 g, 10 g, 25 g (currently out of stock)
Sunway Pharm Ltd. This compound644984-78-1C₉H₉BrO₂97%1 g, 5 g, 25 g
Aaron Chemicals This compound644984-78-1C₉H₉BrO₂Not SpecifiedInquire for details
Oakwood Chemical This compound644984-78-1C₉H₉BrO₂Not SpecifiedInquire for details
Fluoropharm This compound644984-78-1C₉H₉BrO₂98% MinInquire for details

Key Synthetic Applications and Experimental Protocols

Substituted bromobenzoic acids are frequently employed as key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. One of the most powerful and widely used methods for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction couples an organohalide (like this compound) with an organoboron compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the Suzuki coupling of aryl bromides with arylboronic acids.

Materials:

  • Aryl bromide (e.g., a derivative of 4-bromo-2-methylbenzoic acid)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], or Potassium Phosphate [K₃PO₄], 2-3 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Logical and Experimental Workflows

Effective research and development relies on structured and logical processes. The following diagrams, generated using the DOT language, illustrate key workflows relevant to the procurement and application of this compound.

G cluster_procurement Supplier Selection Workflow A Identify Required Chemical (this compound) B Search Commercial Supplier Databases (e.g., Sigma-Aldrich, PubChem) A->B C Compile List of Potential Suppliers B->C D Evaluate Suppliers Based on Criteria: - Purity - Price - Availability - Lead Time - Technical Support C->D E Request Quotations and Certificates of Analysis (CoA) D->E F Select Optimal Supplier E->F G Place Purchase Order F->G

A logical workflow for selecting a commercial supplier for a chemical reagent.

G cluster_suzuki Suzuki-Miyaura Coupling Experimental Workflow A Combine Reactants: - Aryl Bromide - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Nitrogen or Argon Purge) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Workup: - Quench - Extract - Wash E->F Reaction Complete G Isolate and Purify Product (Column Chromatography) F->G H Characterize Final Product (NMR, MS, etc.) G->H

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis Precursors for 4-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the preparation of 4-bromo-2-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. This document outlines two principal synthetic pathways, detailing the necessary starting materials, reaction schemes, and experimental considerations.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further modifications of the carboxylic acid moiety.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Electrophilic Bromination of 2-Ethylbenzoic Acid

This is the most direct approach, involving the regioselective bromination of commercially available 2-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in the outcome of this reaction. The ethyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The para-position relative to the activating ethyl group coincides with the meta-position relative to the deactivating carboxylic acid group, thus strongly favoring the formation of the desired 4-bromo isomer.

Pathway_1 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid 4-Bromo-2-ethylbenzoic_Acid This compound 2-Ethylbenzoic_Acid->4-Bromo-2-ethylbenzoic_Acid Bromination Reagents Br2, FeBr3 (or other Lewis acid catalyst)

Caption: Synthetic Route via Direct Bromination.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of 2-ethylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a Lewis acid, such as iron(III) bromide.

  • Reagent Addition: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The addition should be performed in the dark to prevent radical side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data:

ParameterValue
Starting Material2-Ethylbenzoic Acid
Key ReagentsBromine, Iron(III) Bromide
Typical YieldHigh (expected > 80%)
Purity>95% after recrystallization
Pathway 2: Grignard Carboxylation of 1,4-Dibromo-2-ethylbenzene

This multi-step pathway offers an alternative route starting from 2-ethylaniline. This approach involves the synthesis of a di-halogenated intermediate, followed by a selective Grignard reaction and carboxylation.

Pathway_2 cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Grignard Carboxylation 2-Ethylaniline 2-Ethylaniline 1-Bromo-2-ethylbenzene 1-Bromo-2-ethylbenzene 2-Ethylaniline->1-Bromo-2-ethylbenzene 1. NaNO2, HBr 2. CuBr 1,4-Dibromo-2-ethylbenzene 1,4-Dibromo-2-ethylbenzene 1-Bromo-2-ethylbenzene->1,4-Dibromo-2-ethylbenzene Br2, FeBr3 4-Bromo-2-ethylbenzoic_Acid_Salt 4-Bromo-2-ethylbenzoic_Acid_Salt 1,4-Dibromo-2-ethylbenzene->4-Bromo-2-ethylbenzoic_Acid_Salt 1. Mg, THF (selective) 2. CO2 4-Bromo-2-ethylbenzoic_Acid 4-Bromo-2-ethylbenzoic_Acid 4-Bromo-2-ethylbenzoic_Acid_Salt->4-Bromo-2-ethylbenzoic_Acid H3O+ workup

Caption: Multi-step Synthesis via Grignard Carboxylation.

Experimental Protocols (General Procedures):

Step 1: Synthesis of 1-Bromo-2-ethylbenzene from 2-Ethylaniline (Sandmeyer Reaction)

  • Diazotization: Slowly add a solution of sodium nitrite in water to a cooled (0-5 °C) solution of 2-ethylaniline in aqueous hydrobromic acid.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

  • Work-up and Purification: The mixture is heated to complete the reaction, and the product is isolated by steam distillation or solvent extraction. The crude 1-bromo-2-ethylbenzene is then purified by distillation.

Step 2: Synthesis of 1,4-Dibromo-2-ethylbenzene

  • Bromination: Following a similar procedure to Pathway 1, 1-bromo-2-ethylbenzene is brominated using bromine and a Lewis acid catalyst. The para-directing effect of the ethyl group leads to the formation of 1,4-dibromo-2-ethylbenzene.

  • Purification: The product is purified by distillation or recrystallization.

Step 3: Selective Grignard Reaction and Carboxylation

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1,4-dibromo-2-ethylbenzene in anhydrous tetrahydrofuran (THF) is added slowly. The formation of the Grignard reagent is expected to occur selectively at the less sterically hindered 4-position. The differential reactivity of the C-Br bonds is key to this selectivity.

  • Carboxylation: The resulting Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid carbon dioxide) or by bubbling dry CO2 gas through the solution.

  • Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The organic layer is extracted, washed, dried, and the solvent is evaporated.

  • Purification: The final product, this compound, is purified by recrystallization.

Quantitative Data:

StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
12-EthylanilineNaNO₂, HBr, CuBr1-Bromo-2-ethylbenzene70-80%
21-Bromo-2-ethylbenzeneBr₂, FeBr₃1,4-Dibromo-2-ethylbenzene80-90%
31,4-Dibromo-2-ethylbenzeneMg, CO₂This compound60-70%

Summary of Synthesis Precursors

The following table summarizes the key precursors for each synthetic pathway.

PathwayPrimary PrecursorOther Key Reagents
12-Ethylbenzoic AcidBromine, Lewis Acid (e.g., FeBr₃)
22-EthylanilineSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide, Bromine, Magnesium, Carbon Dioxide

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct bromination of 2-ethylbenzoic acid offers a more streamlined and atom-economical approach, likely resulting in high yields of the desired product. The multi-step Grignard carboxylation pathway, while more complex, provides an alternative starting from a different commercially available precursor and showcases a classic organometallic transformation. The choice of synthesis will ultimately be guided by precursor availability, scalability requirements, and the specific expertise of the research team. This guide provides the foundational knowledge for the successful laboratory preparation of this important synthetic intermediate.

Reactivity Profile of 4-Bromo-2-ethylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-ethylbenzoic acid is a versatile benzoic acid derivative of significant interest in organic synthesis and drug discovery. Its trifunctional nature, featuring a carboxylic acid group, a bromine substituent, and an ethyl group on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, including its physical and spectroscopic properties, and detailed experimental protocols for its key reactions. The strategic positioning of the functional groups makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₉BrO₂.[1][2][3] Its structural and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 644984-78-1[1][2]
Appearance Crystalline solid[3]
Melting Point No data available
Boiling Point No data available[4]
Solubility Soluble in alcohols and diethyl ether; slightly soluble in water.[5] (Data for analogous 4-bromobenzoic acid)
pKa No data available

Spectroscopic Data

Spectroscopy Expected Peaks for this compound (based on analogs) Reference Data (4-bromobenzoic acid)
¹H NMR Aromatic protons (d, d, s), ethyl group protons (q, t), carboxylic acid proton (s, broad)¹H NMR (400 MHz, DMSO-d₆) δ: 7.70 (d, J = 8.6 Hz, 2 H), 7.86 (d, J = 8.6 Hz, 2 H), 13.16 (s, 1 H).[5]
¹³C NMR Aromatic carbons, ethyl group carbons, carboxylic acid carbon¹³C NMR(400 MHz, DMSO-d₆) δ: 127.1, 130.2, 131.5, 131.9, 166.8.[5]
Mass Spec (MS) Molecular ion peak corresponding to C₉H₉BrO₂Data for ethyl 4-bromobenzoate shows a molecular weight of 229.071.[6]
Infrared (IR) C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, aromatic C-H stretchesData available for ethyl 4-bromobenzoate.[7]

Reactivity Profile and Key Reactions

This compound possesses three key reactive sites: the carboxylic acid group, the bromine atom on the aromatic ring, and the benzylic protons of the ethyl group. This allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various transformations, most notably esterification and amide bond formation.

Esterification of this compound can be achieved by reaction with an alcohol under acidic conditions. A typical procedure involves heating the carboxylic acid in the presence of an alcohol and a catalytic amount of a strong acid.

Experimental Protocol (Adapted from a similar substrate):

  • Reaction: this compound is dissolved in methanol.

  • Catalyst: A catalytic amount of concentrated sulfuric acid is added.

  • Conditions: The mixture is heated to reflux for several hours.

  • Work-up: After completion, the reaction is worked up by extraction with an organic solvent and washed to remove the acid catalyst. The organic layer is then dried and concentrated to yield the methyl ester.[8]

The formation of amides from this compound requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

Experimental Protocol (General Procedure):

  • Activation: this compound is dissolved in an anhydrous solvent like DMF or DCM, along with a non-nucleophilic base (e.g., DIPEA). A coupling reagent such as HATU is then added, and the mixture is stirred to form the activated ester.

  • Coupling: The desired amine is added to the reaction mixture.

  • Conditions: The reaction is typically stirred at room temperature for several hours.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (General Procedure):

  • Reactants: this compound, an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) are combined in a reaction vessel.[9]

  • Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is added.[9]

  • Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The product is then purified by chromatography.

Other Reactions

The aromatic ring of this compound can also participate in other reactions such as Friedel-Crafts acylation, and the benzylic position of the ethyl group can be a site for radical halogenation, although these are less commonly reported for this specific molecule. The molecule can serve as a precursor for the synthesis of various heterocyclic compounds like isoindolinones.[10]

Visualizations

Key Reaction Pathways

Reaction_Pathways cluster_carboxylic_acid Carboxylic Acid Reactions cluster_bromine Bromine Reactions 4-Bromo-2-ethylbenzoic_acid This compound Ester Ester Derivative 4-Bromo-2-ethylbenzoic_acid->Ester Esterification (Alcohol, H+) Amide Amide Derivative 4-Bromo-2-ethylbenzoic_acid->Amide Amide Coupling (Amine, Coupling Reagent) Biaryl Biaryl Compound 4-Bromo-2-ethylbenzoic_acid->Biaryl Suzuki Coupling (ArB(OH)2, Pd catalyst, Base)

Caption: Key reaction pathways of this compound.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reactants Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification (Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship of Functional Group Reactivity

Reactivity_Logic Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Bromine Aryl Bromide (-Br) Molecule->Bromine Ethyl Ethyl Group (-CH2CH3) Molecule->Ethyl Esterification Esterification Carboxylic_Acid->Esterification Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Suzuki_Coupling Suzuki Coupling Bromine->Suzuki_Coupling Other_Couplings Other Cross-Couplings Bromine->Other_Couplings Benzylic_Reactions Benzylic Reactions Ethyl->Benzylic_Reactions

Caption: Logical relationship of functional group reactivity.

Conclusion

This compound is a highly functionalized building block with a rich and versatile reactivity profile. The presence of the carboxylic acid, aryl bromide, and ethyl group allows for a wide array of synthetic transformations, including esterification, amide coupling, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of its properties and reactivity, along with adaptable experimental protocols. The strategic application of these reactions enables the synthesis of a diverse range of complex organic molecules, highlighting the importance of this compound in modern organic synthesis and drug development. Further research into the specific reaction conditions and yields for this particular substrate will undoubtedly expand its utility in these fields.

References

An In-depth Technical Guide to MEK Inhibition in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] A key component of this pathway is the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[1][3] In fact, mutations in RAS genes are found in approximately 33% of all human cancers, with BRAF mutations occurring in about 8%.[4] This guide provides a comprehensive technical overview of the MEK signaling pathway, the mechanism of action of MEK inhibitors, and the experimental protocols used to study these targeted therapies.

The Core MEK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade that transmits extracellular signals to intracellular targets.[4][] The signal is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase, Ras.[1][] Activated Ras then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[1] RAF proteins subsequently phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1] Finally, activated MEK1/2 phosphorylate and activate the terminal effectors of the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1] Phosphorylated ERK (p-ERK) translocates to the nucleus, where it regulates transcription factors that drive cell proliferation and survival.[1][6]

The aberrant activation of this pathway, often due to mutations in BRAF or RAS, is a major driver of tumorigenesis and tumor development.[4][] Therefore, inhibiting key nodes in this cascade, such as MEK, represents an attractive therapeutic strategy.[4]

MAPK_Pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor MEK Inhibitor Inhibitor->MEK

The MAPK/ERK signaling cascade and the point of MEK inhibition.
Mechanism of Action of MEK Inhibitors

MEK inhibitors are a class of targeted therapies that specifically block the activity of MEK1 and MEK2.[1] A key feature of most MEK inhibitors is their allosteric, non-ATP-competitive mechanism.[1][7] They bind to a unique pocket adjacent to the ATP-binding site on the MEK protein.[1][8] This binding induces a conformational change that locks MEK in an inactive state, preventing it from being phosphorylated by RAF and thereby inhibiting its kinase activity.[7][8] This allosteric inhibition provides high specificity for MEK, reducing the off-target effects that can be associated with ATP-competitive inhibitors.[8] By blocking MEK, these drugs prevent the phosphorylation and activation of ERK, leading to the suppression of downstream signaling, which ultimately inhibits tumor cell proliferation and can induce apoptosis.[8][9]

Methodological Approaches for Evaluating MEK Inhibitors

The development and characterization of MEK inhibitors require a suite of robust experimental methods to determine potency, selectivity, and cellular effects.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and/or MEK2. This is crucial for determining the half-maximal inhibitory concentration (IC50).[10]

Experimental Protocol (Luminescence-Based - e.g., ADP-Glo™): [11]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., in DMSO) and then further dilute in a kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control. Add a solution containing purified, recombinant active MEK1 or MEK2 enzyme and an inactive ERK2 substrate.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific MEK isoform to ensure accurate IC50 determination.[11][12]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[11]

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[10]

    • Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to MEK activity.[10]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell-Based Western Blot for Target Engagement

Objective: To confirm that the inhibitor can engage and block the MEK pathway within intact cells by measuring the phosphorylation status of ERK1/2.[13]

Experimental Protocol: [10][14]

  • Cell Culture and Treatment: Seed cancer cells with a known activated MAPK pathway (e.g., BRAF V600E mutant melanoma cells) in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the MEK inhibitor for a specified time (e.g., 1-24 hours).[15]

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like a BCA or Bradford assay to ensure equal protein loading.[15]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[10]

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[10]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective target engagement by the inhibitor.[14]

Workflow_IC50 General Workflow for IC50 Determination A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of MEK Inhibitor A->B C Incubate for ~72 hours B->C D Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E Measure Signal (Absorbance or Luminescence) D->E F Plot Dose-Response Curve (% Viability vs. [Inhibitor]) E->F G Calculate IC50 Value F->G

A generalized workflow for determining the IC50 value of a test compound.

Application & Quantitative Data

The ultimate goal of a MEK inhibitor is to translate biochemical potency into anti-proliferative effects in cancer cells. The IC50 value, as determined by cell viability assays, is a critical metric for this evaluation.[16]

Comparative IC50 Values of MEK Inhibitors

The potency of MEK inhibitors can vary significantly across different cancer cell lines, often influenced by the underlying genetic mutations driving the cancer. The table below summarizes representative IC50 values for two well-known MEK inhibitors, Trametinib and Selumetinib, across various cancer cell lines.

Cell LineCancer TypeKey Mutation(s)Trametinib IC50 (nM)Selumetinib IC50 (nM)
A375Malignant MelanomaBRAF V600E0.521.0 - 2.5
HT-29Colorectal AdenocarcinomaBRAF V600E0.48>10,000
NCI-H460Non-Small Cell LungKRAS Q61H, MAP2K1 Y134C--
HCT-116Colorectal CarcinomaKRAS G13D822

Data collated from multiple sources for illustrative purposes.[16][17][18]

This data highlights the differential sensitivity of cancer cells to MEK inhibition. For instance, both A375 and HT-29 cell lines harbor the BRAF V600E mutation, yet HT-29 is markedly less sensitive to Selumetinib, suggesting other resistance mechanisms may be at play.[16]

Logical Flow for Target Validation

The process of validating a kinase inhibitor involves a logical progression from initial discovery to preclinical evaluation. This workflow ensures that only the most promising candidates advance.

Logic_Flow Logical Flow of Kinase Inhibitor Validation Start Identify Lead Compound Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Potent Is IC50 < Threshold? Biochem->Potent Cellular Cell-Based Assay (p-ERK Western Blot) Potent->Cellular Yes Stop1 Discard / Optimize Potent->Stop1 No Engaged Target Engaged in Cells? Cellular->Engaged Viability Cell Viability Assay (Anti-proliferative IC50) Engaged->Viability Yes Stop2 Discard / Optimize Engaged->Stop2 No Efficacy Is Cellular Efficacy Acceptable? Viability->Efficacy Preclinical Advance to Preclinical (In Vivo Models) Efficacy->Preclinical Yes Stop3 Discard / Optimize Efficacy->Stop3 No

Logical progression for validating a candidate MEK inhibitor.

Conclusion

The RAS-RAF-MEK-ERK pathway remains a cornerstone of cancer research and a highly validated target for drug development.[4][19] The development of MEK inhibitors has provided significant clinical benefits, particularly for cancers driven by BRAF mutations.[9] A thorough understanding of the pathway's mechanism, coupled with rigorous application of biochemical and cell-based assays, is essential for the successful discovery and development of novel inhibitors. The methodological and quantitative approaches detailed in this guide provide a foundational framework for professionals dedicated to advancing targeted cancer therapies.

References

The Versatility of 4-Bromo-2-ethylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-ethylbenzoic acid has emerged as a versatile and highly valuable scaffold, particularly in the realms of pharmaceutical research and drug development. Its unique substitution pattern, featuring a carboxylic acid, an ethyl group, and a bromine atom on a benzene ring, offers multiple reaction sites for diversification, making it a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis. This compound is a solid at room temperature with a molecular formula of C₉H₉BrO₂ and a molecular weight of approximately 229.07 g/mol .[1][2] The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
CAS Number 644984-78-1[1]
Appearance Crystalline solid[2]
Purity Typically ≥95%[3]
Storage Sealed in dry, room temperature[3]
SMILES CCC1=C(C=CC(=C1)Br)C(=O)O[1]
InChIKey QICLFMFOLSIPOD-UHFFFAOYSA-N[1]

Core Applications in Organic Synthesis

This compound serves as a linchpin in the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and the bromine atom of this compound makes it an excellent substrate for this transformation. This reaction is notably employed in the synthesis of precursors to high-value compounds, including the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[4] In the synthesis of Lorlatinib, a derivative of this compound is coupled with a boronate ester to form a key biaryl linkage.[4][5]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst (Aryl Halide, Boronic Acid/Ester, Pd Catalyst, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Reaction (Heating) setup->reaction 2. Stir & Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Purification (Chromatography) workup->purification 4. Isolate product Final Product purification->product 5. Characterize

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L2-R' pd_complex->transmetalation_complex Transmetalation (R'-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-R' transmetalation_complex->product_complex

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[6] this compound and its derivatives are suitable substrates for this reaction, allowing for the introduction of a wide variety of nitrogen-containing functional groups. This reaction is critical in the synthesis of numerous pharmaceutical agents where an aniline or related moiety is a key pharmacophore.

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling, involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)L2-NR'R'' pd_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'' + Base) amido_complex->pd0 Reductive Elimination product_complex Ar-NR'R'' amido_complex->product_complex

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Drug Discovery: The Synthesis of Lorlatinib

A prominent example of the utility of this compound derivatives is in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][7] Lorlatinib is designed to overcome resistance to earlier-generation inhibitors and to penetrate the blood-brain barrier.[7] The synthesis of Lorlatinib involves a convergent approach where a key Suzuki-Miyaura coupling reaction is used to connect two complex fragments.[4]

The ALK/ROS1 Signaling Pathway

In certain types of NSCLC, chromosomal rearrangements lead to the fusion of the ALK or ROS1 gene with other genes, resulting in the expression of constitutively active fusion proteins.[8][9] These fusion proteins drive tumor growth and survival through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8] Lorlatinib acts as a potent inhibitor of the ALK and ROS1 kinases, thereby blocking these downstream signals and inducing tumor cell apoptosis.[7]

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibits

Simplified ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib.

Detailed Experimental Protocols

The following protocols are representative examples of key reactions involving derivatives of this compound. These are intended as a guide and may require optimization for specific substrates and scales.

Esterification of this compound

Prior to cross-coupling reactions, the carboxylic acid is often protected as an ester to improve solubility and prevent side reactions.

Reaction: this compound + Methanol --(H₂SO₄)--> Methyl 4-bromo-2-ethylbenzoate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 4-bromo-2-ethylbenzoate, which can be purified by column chromatography if necessary.

Suzuki-Miyaura Coupling for a Lorlatinib Precursor (Adapted Protocol)

This protocol is adapted from the process development of Lorlatinib for the coupling of a boronate ester with an aryl bromide.[5]

Reaction: Methyl 4-bromo-2-ethylbenzoate derivative + Boronate Ester --(Pd Catalyst, Base)--> Biaryl Product

Procedure:

  • To a solution of the aminopyrazole boronate ester (1.0 eq), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq), and cesium fluoride (3.0 eq) in a mixture of toluene and water, add a solution of the aryl bromide (a derivative of methyl 4-bromo-2-ethylbenzoate, 1.0 eq) in toluene dropwise over several hours at elevated temperature (e.g., 88 °C).[10]

  • Stir the reaction mixture at this temperature for 18-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired biaryl compound.

ParameterCondition
Aryl Halide Methyl 4-bromo-2-ethylbenzoate derivative
Boron Reagent Aminopyrazole boronate ester
Catalyst PdCl₂(dppf)·CH₂Cl₂
Base Cesium Fluoride (CsF)
Solvent Toluene/Water
Temperature 88 °C
Yield High yields reported with slow addition
Buchwald-Hartwig Amination (General Protocol)

This general protocol can be adapted for the amination of methyl 4-bromo-2-ethylbenzoate.

Reaction: Methyl 4-bromo-2-ethylbenzoate + Amine --(Pd Catalyst, Ligand, Base)--> N-Aryl Product

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine methyl 4-bromo-2-ethylbenzoate (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterCondition
Aryl Halide Methyl 4-bromo-2-ethylbenzoate
Amine Primary or secondary amine
Catalyst Pd₂(dba)₃
Ligand XPhos or similar bulky phosphine ligand
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or Dioxane
Temperature 100-110 °C

Conclusion

This compound is a testament to the power of well-designed building blocks in streamlining the synthesis of complex and valuable molecules. Its utility in robust and versatile transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination has solidified its role as a key intermediate in medicinal chemistry and materials science. The successful application of this building block in the synthesis of the advanced cancer therapeutic, Lorlatinib, underscores its importance and potential for future discoveries. As the demand for novel and intricate molecular structures continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of innovation in organic synthesis.

References

An In-depth Technical Guide to Suzuki Coupling Reactions with 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-ethylbenzoic acid, a sterically hindered substrate of increasing importance in the synthesis of complex molecules for pharmaceutical and materials science applications. This document details optimized reaction conditions, effective catalyst systems, experimental protocols, and troubleshooting strategies to enable the efficient synthesis of 2-ethyl-4-arylbenzoic acid derivatives.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction facilitates the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials, by coupling an organoboron species with an organic halide catalyzed by a palladium complex.[2][3]

However, substrates like this compound present a significant challenge due to steric hindrance from the ortho-ethyl group. This bulkiness can impede key steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation and reductive elimination steps.[4][5] Consequently, standard catalyst systems such as Pd(PPh₃)₄ are often ineffective, leading to low yields and slow reaction rates.[4]

Overcoming this steric challenge requires the use of specialized catalyst systems featuring bulky, electron-rich ligands that promote the formation of highly reactive, coordinatively unsaturated palladium(0) species.[2][5] This guide focuses on these advanced catalytic systems and optimized conditions necessary for the successful coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with sterically hindered substrates.[4][6]

  • Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the aryl group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') (Transmetalation Complex) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' (Biaryl Product) F->G ArX This compound (Ar-Br) ArX->B Boronic Ar'B(OH)₂ + Base Boronic->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions & Quantitative Data

Achieving high yields with this compound requires careful optimization of the catalyst system, base, solvent, and temperature. The following tables summarize recommended conditions and expected yields based on data from structurally similar, sterically hindered substrates.

Table 1: Recommended Catalyst Systems for Hindered Substrates
Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos 1-2% Pd, 2-4% LigandExcellent for hindered aryl bromides; promotes fast reaction rates.[2][8]
Pd₂(dba)₃XPhos 1-2% Pd, 2-4% LigandHigh activity and stability; effective for a broad range of substrates.[5]
Pd(OAc)₂RuPhos 1-2% Pd, 2-4% LigandRobust catalyst for challenging couplings, including those with aryl chlorides.[5]
PEPPSI-iPr(NHC Ligand)1-3%Highly active N-heterocyclic carbene (NHC) pre-catalyst, effective for hindered systems.[9]
Pd(PPh₃)₄PPh₃3-5%"Classic" catalyst, often less effective for hindered substrates but can work at higher temperatures.[2]
Table 2: Optimization of Reaction Parameters & Expected Yields

The following data is compiled from reactions with analogous hindered aryl bromides and various arylboronic acids. Yields are highly dependent on the specific boronic acid partner.

Arylboronic AcidCatalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ (2.0)Dioxane / H₂O (4:1)10012-18>90%[2]
4-Methylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄ (2.0)Toluene / H₂O (4:1)10012-18>90%[10]
4-Methoxyphenylboronic acidPEPPSI-iPrK-Ot-Bu (2.0)Dioxane801285-95%[9]
3,5-Dimethylphenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃ (2.0)THF / H₂O (4:1)801680-90%
2-Thienylboronic acidPd(dppf)Cl₂K₂CO₃ (2.0)DME / H₂O (4:1)902470-85%

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[4]

  • Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of ~0.1-0.5 M with respect to the aryl bromide.[11]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-ethyl-4-arylbenzoic acid.

Experimental_Workflow A 1. Add Reagents to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst) B 2. Degas System (Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cooldown & Quench (Add Water & Acidify) E->F Reaction Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Wash & Dry G->H I 9. Purify (Chromatography / Recrystallization) H->I J Pure Product I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Side Reactions

Even under optimized conditions, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Table 3: Common Issues and Solutions
IssuePotential Cause(s)Recommended Troubleshooting Steps
Low or No Yield Inactive catalyst; Insufficient degassing (oxygen contamination); Inappropriate base or solvent.Use a fresh, high-quality catalyst and ligand. Ensure rigorous degassing of solvents and the reaction vessel.[12] Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[12]
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with hydrogen. More common with electron-rich boronic acids.Use anhydrous conditions.[4] Use a milder base (e.g., K₂CO₃) or an excess (1.5-2.0 equiv) of the boronic acid.[12] Convert the boronic acid to a more stable pinacol ester.[4]
Homocoupling Dimerization of the boronic acid (Ar'-Ar'). Often caused by oxygen or inefficient reduction of a Pd(II) precatalyst.Improve the degassing procedure.[12] Use a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.
Dehalogenation Replacement of the bromine on the starting material with hydrogen. Can be caused by impurities or side reactions with the solvent or base.Ensure high purity of all reagents and solvents. A change in ligand or base might be necessary to disfavor this pathway.[12][13]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a highly feasible and valuable transformation for the synthesis of complex biaryl carboxylic acids. Success hinges on moving beyond traditional catalysts and employing modern systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. Careful selection of the base, solvent, and temperature, combined with rigorous anaerobic technique, is paramount to achieving high yields and minimizing side reactions. The protocols and data presented in this guide provide a strong foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

The Pivotal Role of 4-Bromo-2-ethylbenzoic Acid in the Development of IRAK4 Inhibitors for Inflammatory and Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-ethylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the application of this compound in the development of IRAK4 inhibitors, including its role in the synthesis of lead compounds, relevant biological data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

The IRAK4 Signaling Pathway: A Key Target in Inflammation

IRAK4 is a crucial component of the Myddosome complex, which is formed downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) upon ligand binding.[1][2][3] This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and other mediators of inflammation.[4] The kinase activity of IRAK4 is essential for the propagation of these signals, and its inhibition presents a promising strategy for the treatment of a wide range of debilitating conditions, including rheumatoid arthritis, lupus, and certain types of cancer.[5][6]

Below is a diagram illustrating the central role of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88_adapter MyD88 TLR_IL1R->MyD88_adapter IRAK4 IRAK4 MyD88_adapter->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK complex TAK1->IKK_complex Activation AP1 AP-1 TAK1->AP1 Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Gene Expression NFkB->Gene_Expression Translocation AP1->Gene_Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Proinflammatory_Cytokines

Caption: Simplified IRAK4 Signaling Pathway.

Synthesis of IRAK4 Inhibitors Utilizing this compound

This compound serves as a key starting material for the synthesis of a class of potent IRAK4 inhibitors, as described in patent WO2017137757A1. The synthetic route typically involves the amidation of this compound with a suitable amine, followed by further functionalization to yield the final inhibitor scaffold.

The general workflow for the synthesis is depicted below:

Synthesis_Workflow Start 4-Bromo-2-ethylbenzoic acid Amidation Amidation with substituted amine Start->Amidation Intermediate N-substituted 4-bromo-2-ethylbenzamide Amidation->Intermediate Coupling Cross-coupling or other modifications Intermediate->Coupling Final_Product Final IRAK4 Inhibitor Coupling->Final_Product

Caption: General synthetic workflow for IRAK4 inhibitors.

Quantitative Data of IRAK4 Inhibitors

While specific quantitative data for IRAK4 inhibitors derived directly from this compound is limited in publicly available literature, related compounds from the same patent family exhibit potent inhibitory activity. The table below summarizes representative data for IRAK4 inhibitors with similar structural motifs.

Compound IDIRAK4 IC50 (nM)Cell-based Assay IC50 (nM)Reference
Example 11550WO2017137757A1
Example 28.7248[7]
PF-06650833<1-[8]
BAY18348454-[8]

Note: The examples from the patent may not explicitly state the use of the 2-ethyl analog but represent the general potency of the compound class.

Experimental Protocols

Synthesis of this compound

Materials:

  • p-Bromotoluene

  • Glacial acetic acid

  • Cobalt acetate

  • Manganese acetate

  • Sodium bromide

  • Oxygen

Procedure:

  • In a reaction vessel, dissolve p-bromotoluene in glacial acetic acid.

  • Add cobalt acetate, manganese acetate, and sodium bromide as catalysts.

  • Heat the reaction mixture to 75-85 °C.

  • Bubble oxygen through the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the crude product and wash with water.

  • The crude product can be further purified by recrystallization.

This is a generalized procedure and would require optimization for the synthesis of this compound from 2-ethyl-4-bromotoluene.

General Procedure for the Synthesis of an IRAK4 Inhibitor (Amidation Step)

Materials:

  • This compound

  • Substituted amine (e.g., 2-amino-5-fluoropyridine)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of this compound in DMF, add the substituted amine and DIPEA.

  • Add HATU to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-substituted 4-bromo-2-ethylbenzamide intermediate.

IRAK4 Kinase Inhibition Assay (Biochemical)

The inhibitory activity of synthesized compounds against IRAK4 can be determined using a variety of commercially available kinase assay kits. A common method is a fluorescence-based assay that measures the amount of ADP produced.[9]

General Protocol:

  • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and a detergent (e.g., Brij-35).

  • Add the IRAK4 enzyme and a suitable substrate (e.g., a peptide substrate) to the wells of a microplate.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent (e.g., a reagent that detects ADP).

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Assay for IRAK4 Inhibition

The cellular activity of IRAK4 inhibitors can be assessed by measuring the inhibition of downstream signaling events, such as the production of pro-inflammatory cytokines.

General Protocol (LPS-induced TNF-α production in PBMCs):

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Pre-incubate the PBMCs with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 pathway.

  • Incubate the cells for a further period (e.g., 18 hours).

  • Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.

  • Calculate the IC50 value by plotting the percent inhibition of TNF-α production against the compound concentration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent IRAK4 inhibitors. Its strategic incorporation into small molecule scaffolds allows for the development of drug candidates with the potential to treat a wide array of inflammatory and autoimmune disorders. The synthetic routes and assay protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAK4. The continued investigation of compounds derived from this compound is a promising avenue for the discovery of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Purification of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the purification of 4-Bromo-2-ethylbenzoic acid, a key intermediate in various synthetic pathways. The protocols detailed herein are designed to yield a high-purity product suitable for demanding research and development applications.

Core Concepts in Purification

The purification of solid organic compounds like this compound primarily relies on two common laboratory techniques: recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired scale of purification.

Recrystallization is a technique used to purify crystalline compounds. It involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Column chromatography is a versatile separation technique that utilizes a stationary phase (typically silica gel or alumina) packed into a column and a liquid mobile phase (the eluent). The crude mixture is loaded onto the top of the column, and the eluent is passed through. Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Less polar compounds generally travel down the column faster than more polar compounds.

Experimental Protocols

Due to the lack of specific, published purification protocols for this compound, the following are generalized procedures adapted from standard laboratory practices for similar substituted benzoic acids. Optimization of these protocols may be necessary to achieve the desired purity and yield.

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound from non-polar impurities or when a suitable single or mixed solvent system is identified.

1. Solvent Selection:

  • The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but readily at its boiling point.

  • Based on the structure of the target molecule (a moderately polar carboxylic acid), suitable solvent systems to screen include:

    • Water (for polar impurities)

    • Ethanol/water mixtures

    • Acetone/water mixtures

    • Toluene

    • Heptane/ethyl acetate mixtures

2. Experimental Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent or solvent system and bring the mixture to a gentle boil on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven or air-dry on a watch glass.

Expected Outcome:

  • Appearance: White to off-white crystalline solid.[1]

  • Purity: >98% (as determined by HPLC or NMR).[1]

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable choice for this moderately polar compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the target compound between 0.2 and 0.4). A starting point for TLC analysis could be a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

2. Experimental Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [2]
Appearance Crystalline solid[1]
Purity (Typical) 98%[1]

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Chromatography HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Crystallization (Cooling) Dissolution->Crystallization No solid impurities HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Drying Drying Isolation->Drying PureProduct Pure this compound Drying->PureProduct Elution Elution ColumnChromatography->Elution FractionCollection Fraction Collection & Analysis Elution->FractionCollection SolventRemoval Solvent Removal FractionCollection->SolventRemoval SolventRemoval->PureProduct

Caption: General purification workflow for this compound.

Logical Relationship of Purification Steps

This diagram shows the logical progression and decision points in the purification process.

LogicalFlow Start Start with Crude Product AssessPurity Assess Purity (TLC/NMR) Start->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Complex Mixture CheckPurity Check Purity (TLC/Melting Point/NMR) Recrystallization->CheckPurity ColumnChromatography->CheckPurity FinalProduct High-Purity Product CheckPurity->FinalProduct Purity Met Repurify Re-purify if necessary CheckPurity->Repurify Purity Not Met Repurify->AssessPurity

Caption: Decision-making flowchart for the purification of this compound.

References

Navigating the Synthesis of 4-Bromo-2-ethylbenzoic Acid: An In-depth Technical Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and scalable synthetic route to 4-Bromo-2-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science. While specific scale-up literature for this exact molecule is sparse, this document outlines a robust procedure based on the well-established oxidation of substituted alkylbenzenes, a common industrial method for producing benzoic acid derivatives.[1][2][3] The protocols and data presented are extrapolated from analogous, well-documented syntheses and are intended to serve as a foundational resource for laboratory and pilot-plant scale production.

Executive Summary

The synthesis of this compound can be efficiently achieved through the oxidation of the readily available precursor, 4-bromo-2-ethyltoluene. This guide details a two-step conceptual approach: the preparation of the starting material followed by its oxidation to the target carboxylic acid. The recommended method for the core transformation is the oxidation using potassium permanganate (KMnO₄), a powerful and well-understood oxidizing agent suitable for this class of reaction.[1][4][5] This method offers high conversion rates and a straightforward work-up procedure, making it adaptable for scale-up.[6][7][8] Key process considerations, including reaction monitoring, purification, and waste stream management, are also discussed to ensure a safe and efficient scale-up process.

Proposed Synthetic Pathway

The logical and most direct route for the synthesis of this compound is the oxidation of the benzylic position of 4-bromo-2-ethyltoluene. The presence of a hydrogen atom on the carbon directly attached to the aromatic ring makes this position susceptible to oxidation by strong oxidizing agents.[3][9]

Conceptual Reaction Scheme:

Synthesis_Pathway 2-Ethyltoluene 2-Ethyltoluene 4-Bromo-2-ethyltoluene 4-Bromo-2-ethyltoluene 2-Ethyltoluene->4-Bromo-2-ethyltoluene Bromination (e.g., Br₂, FeBr₃) 4-Bromo-2-ethylbenzoic_acid This compound 4-Bromo-2-ethyltoluene->4-Bromo-2-ethylbenzoic_acid Oxidation (e.g., KMnO₄)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the oxidation of substituted toluenes and provide a detailed methodology for the synthesis of this compound.[4][6][8][10][11]

Synthesis of 4-bromo-2-ethyltoluene (Starting Material)

While 4-bromo-2-ethyltoluene may be commercially available, a standard laboratory preparation involves the electrophilic aromatic substitution of 2-ethyltoluene.

Reaction:

  • Reactants: 2-Ethyltoluene, Bromine (Br₂), Iron(III) bromide (FeBr₃) as a catalyst.

  • Solvent: Dichloromethane or carbon tetrachloride (use with appropriate safety precautions).

  • Procedure:

    • In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 2-ethyltoluene in the chosen solvent and cool the mixture in an ice bath.

    • Add the catalyst, FeBr₃, to the stirred solution.

    • Slowly add a solution of bromine in the same solvent via the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until the bromine color dissipates.

    • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation.

Scale-Up Oxidation of 4-bromo-2-ethyltoluene

This procedure details the oxidation of the intermediate to the final product using potassium permanganate.

Reaction Workflow:

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation A Charge Reactor: 4-bromo-2-ethyltoluene, Water, Na₂CO₃ (optional) B Heat to Reflux (approx. 100°C) A->B C Slowly add KMnO₄ solution B->C D Maintain Reflux (monitor for disappearance of purple color) C->D E Cool Reaction Mixture D->E F Filter off MnO₂ (hot filtration) E->F G Wash MnO₂ cake with hot water F->G H Combine Filtrates G->H I Cool Filtrate in Ice Bath H->I J Acidify with conc. HCl to pH < 2 I->J K Precipitation of Product J->K L Vacuum Filter Precipitate K->L M Wash with Cold Water L->M N Dry the Product M->N Final Product Final Product N->Final Product

Caption: Step-by-step workflow for the oxidation and isolation of this compound.

Detailed Protocol:

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-bromo-2-ethyltoluene and water. An optional base like sodium carbonate can be added to maintain alkaline conditions, which can facilitate the reaction.[5]

  • Heating: Heat the mixture to a gentle reflux with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate in water and add it slowly to the refluxing mixture through the addition funnel. An exothermic reaction is expected, so control the addition rate to maintain a steady reflux.

  • Reaction Monitoring: Continue heating under reflux until the characteristic purple color of the permanganate ion is no longer visible, indicating the completion of the reaction.[6] The mixture will contain a brown precipitate of manganese dioxide (MnO₂).

  • Quenching (if necessary): If any purple color remains, a small amount of a reducing agent like sodium bisulfite can be added to quench the excess permanganate.[11]

  • Filtration: While the mixture is still hot, filter it through a pad of celite or a suitable filter medium to remove the manganese dioxide precipitate.[4][6] Washing the filter cake with additional hot water will help recover any product adsorbed onto the MnO₂.

  • Precipitation: Cool the clear filtrate in an ice-water bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid with stirring. This compound will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.[6] The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[12]

Data Presentation

The following tables provide representative quantitative data for the oxidation step, based on a hypothetical 1-mole scale reaction. These values are derived from analogous procedures and should be optimized for specific laboratory or plant conditions.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )QuantityMolesMolar Ratio
4-bromo-2-ethyltoluene199.08199.1 g1.01.0
Potassium Permanganate (KMnO₄)158.03316.1 g2.02.0
Water (for KMnO₄)18.02~4 L--
Water (for substrate)18.02~2 L--
Concentrated HCl (37%)36.46As needed--

Table 2: Process Parameters and Expected Outcome

ParameterValueNotes
Reaction TemperatureReflux (~100 °C)Maintain a steady reflux.
Reaction Time2-4 hoursMonitor for color change.
Work-up TemperatureHot filtration (> 80 °C)To keep the product in solution.
Precipitation pH< 2Ensure complete protonation.
Expected Yield75-85%Based on analogous reactions.[8]
Purity (after recrystallization)> 98%Dependent on purification efficiency.

Safety and Scale-Up Considerations

  • Exothermicity: The oxidation with potassium permanganate is exothermic. On a larger scale, careful control of the addition rate and efficient cooling of the reactor are crucial to prevent thermal runaway.

  • Manganese Dioxide Waste: The process generates a significant amount of manganese dioxide as a byproduct. Proper procedures for handling and disposal of this solid waste must be in place.

  • Material Compatibility: Ensure that the reactor and associated equipment are compatible with the corrosive nature of potassium permanganate and the acidic work-up conditions.

  • Process Analytical Technology (PAT): For larger scale production, consider implementing in-situ monitoring techniques (e.g., Raman or IR spectroscopy) to track the disappearance of the permanganate and the formation of the product for better process control.

This guide provides a comprehensive starting point for the development and scale-up of this compound synthesis. As with any chemical process, thorough safety reviews and small-scale optimization studies are essential before proceeding to larger-scale production.

References

An In-depth Technical Guide to the Esterification of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the esterification of 4-Bromo-2-ethylbenzoic acid, a key chemical transformation for the synthesis of various intermediates in drug discovery and materials science. The document outlines a detailed experimental protocol based on the robust and widely applicable Fischer-Speier esterification method.

Introduction

This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable building blocks in organic synthesis. The esterification of this compound is a fundamental reaction that involves the conversion of the carboxylic acid moiety into an ester group. This is typically achieved through acid-catalyzed reaction with an alcohol. The Fischer-Speier esterification is a classic and reliable method for this purpose, utilizing an acid catalyst, commonly sulfuric acid, and an excess of the alcohol which often serves as the solvent.[1][2] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol.[3]

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general procedure for the esterification of this compound with an alcohol (e.g., methanol or ethanol). The methodology is adapted from established procedures for structurally similar substrates, such as 4-bromo-2-methylbenzoic acid.[4]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol (e.g., for every 1 gram of carboxylic acid, use 10-20 mL of alcohol).

  • Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol, ~78 °C for ethanol).[5]

  • Monitoring: Allow the reaction to proceed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[4]

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[5]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester. If necessary, the product can be further purified by column chromatography or distillation.

Data Presentation

The following table summarizes the key parameters for the Fischer esterification of this compound. The expected yield is extrapolated from similar reactions.[6]

ParameterDescription
Starting Material This compound
Reactant Anhydrous alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Excess of the reactant alcohol
Temperature Reflux (boiling point of the alcohol)
Reaction Time 4-8 hours
Workup Aqueous wash with NaHCO₃ and brine
Purification Column chromatography or distillation (optional)
Expected Yield > 90% (based on analogous reactions)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for the esterification process.

Fischer_Esterification_Mechanism cluster_protonation Protonation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Fischer Esterification Mechanism

Esterification_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous Alcohol Start->Dissolve Add_Catalyst Add Concentrated H₂SO₄ Dissolve->Add_Catalyst Reflux Heat to Reflux (4-8h) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Alcohol (Rotovap) Cool->Evaporate Extract Dissolve in Organic Solvent & Wash Evaporate->Extract Dry Dry with Na₂SO₄/MgSO₄ Extract->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Purify Purify (Optional) Concentrate->Purify Product Final Product: Ester Concentrate->Product Purify->Product

Experimental Workflow for Esterification

References

The Untapped Potential of 4-Bromo-2-ethylbenzoic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Bromo-2-ethylbenzoic acid, a substituted aromatic carboxylic acid, presents itself as a promising, yet underexplored, building block in the synthesis of novel agrochemicals. While a direct lineage to a commercialized pesticide is not prominently documented in publicly available literature, its structural similarity to key intermediates in the synthesis of modern insecticides suggests significant potential. This technical guide will delve into the prospective applications of this compound in agrochemical development, drawing parallels from the well-established synthesis of potent insecticidal compounds. By examining analogous reaction pathways and providing detailed experimental frameworks, this document aims to equip researchers with the foundational knowledge to explore the utility of this versatile chemical intermediate.

The core of this guide will focus on a detailed, analogous synthetic pathway for a precursor to the insecticide class of isoxazolines, based on the closely related starting material, 4-bromo-2-methylbenzoic acid. This will serve as a practical model for the potential synthetic routes involving this compound.

Analogous Synthesis: A Case Study of a Fluralaner Precursor

The insecticide Fluralaner, a potent isoxazoline derivative, utilizes a key intermediate synthesized from 4-bromo-2-methylbenzoic acid. This synthesis provides a valuable template for understanding how this compound could be similarly employed. The overall workflow involves the conversion of the substituted benzoic acid into a bromoacetyl derivative, a crucial pharmacophore for this class of insecticides.

Experimental Workflow for Analogous Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Palladium-Catalyzed Vinylation cluster_2 Step 3: α-Halogenation (Bromination) A 4-Bromo-2-methylbenzoic acid C Methyl 4-bromo-2-methylbenzoate A->C Reflux B Methanol, H₂SO₄ (cat.) B->C D Methyl 4-bromo-2-methylbenzoate F Methyl 4-vinyl-2-methylbenzoate D->F Coupling Reaction E Potassium vinyltrifluoroborate, Pd catalyst E->F G Methyl 4-vinyl-2-methylbenzoate I Methyl 4-(bromoacetyl)-2-methylbenzoate (Fluralaner Precursor) G->I Halogenation H N-Bromosuccinimide (NBS) H->I

Caption: Synthetic workflow for an analogous Fluralaner precursor.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the Fluralaner precursor from 4-bromo-2-methylbenzoic acid and can be considered a starting point for the development of a synthesis using this compound.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

Objective: To convert the carboxylic acid to its methyl ester to protect the acidic proton and facilitate subsequent reactions.

Procedure:

  • To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methylbenzoate.[1]

Step 2: Palladium-Catalyzed Vinylation

Objective: To introduce a vinyl group at the 4-position of the benzene ring via a cross-coupling reaction.

Procedure:

  • In an inert atmosphere, charge a reaction vessel with methyl 4-bromo-2-methylbenzoate (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 eq), and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent such as aqueous ethanol or toluene/water.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-vinyl-2-methylbenzoate.[1]

Step 3: α-Halogenation (Bromination)

Objective: To convert the vinyl group into a bromoacetyl group, which is a key reactive moiety.

Procedure:

  • Dissolve methyl 4-vinyl-2-methylbenzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and water.

  • Add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-(bromoacetyl)-2-methylbenzoate.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the analogous Fluralaner precursor. These values can serve as a benchmark for the development of a similar synthesis starting from this compound.

StepReactantReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1. Esterification 4-Bromo-2-methylbenzoic acidMethanol, H₂SO₄Methanol4-8Reflux>95>98
2. Vinylation Methyl 4-bromo-2-methylbenzoatePotassium vinyltrifluoroborate, Pd catalystAq. Ethanol6-1280-10070-85>97
3. α-Halogenation Methyl 4-vinyl-2-methylbenzoateN-BromosuccinimideAcetone/Water2-4Room Temp85-95>95

Proposed Synthetic Pathway for an Agrochemical from this compound

Based on the analogous synthesis, a plausible pathway for the synthesis of a novel isoxazoline insecticide precursor from this compound can be proposed. This hypothetical pathway mirrors the established chemistry and provides a clear roadmap for research and development.

G A This compound B Esterification (MeOH, H₂SO₄) A->B C Methyl 4-bromo-2-ethylbenzoate B->C D Palladium-Catalyzed Vinylation (Potassium vinyltrifluoroborate, Pd cat.) C->D E Methyl 4-vinyl-2-ethylbenzoate D->E F α-Halogenation (Bromination) (NBS) E->F G Methyl 4-(bromoacetyl)-2-ethylbenzoate (Hypothetical Precursor) F->G

Caption: Proposed synthesis of a hypothetical agrochemical precursor.

Potential Biological Signaling Pathways

Agrochemicals derived from precursors such as methyl 4-(bromoacetyl)-2-alkylbenzoates, like Fluralaner, typically function as antagonists of the gamma-aminobutyric acid (GABA) receptor in insects. This mode of action leads to the inhibition of neuronal signaling, resulting in paralysis and death of the target pest.

G cluster_0 Insect Neuron A GABA Receptor B Chloride Ion Channel A->B activates C Neuronal Inhibition B->C leads to D Hypothetical Isoxazoline (from this compound) E Blocks D->E E->A

Caption: Proposed mechanism of action for a hypothetical insecticide.

Conclusion

While direct applications of this compound in the synthesis of commercial agrochemicals are not widely reported, its structural analogy to key intermediates for potent modern insecticides strongly suggests its potential as a valuable building block. The synthetic pathways and experimental protocols detailed in this guide, based on the well-documented chemistry of its methyl analog, provide a solid foundation for researchers to explore the development of novel agrochemicals. The proposed synthetic route and mechanism of action offer a clear starting point for the design and evaluation of new insecticidal compounds derived from this compound. Further investigation into the synthesis and biological activity of such derivatives is warranted to unlock the full potential of this promising intermediate in the field of crop protection.

References

Halogenation Reactions Involving 4-Bromo-2-ethylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogenation reactions of 4-Bromo-2-ethylbenzoic acid. It covers the theoretical principles governing these reactions, predicted experimental protocols for various halogenation methods, and the expected outcomes based on the electronic and steric effects of the substituents. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction to Halogenation of this compound

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. The introduction of an additional halogen atom onto the aromatic ring can significantly alter the compound's physical, chemical, and biological properties. This guide explores the electrophilic aromatic substitution (EAS) reactions to introduce chlorine, bromine, iodine, and fluorine onto the this compound scaffold.

The reactivity and regioselectivity of halogenation on this substrate are governed by the interplay of the three existing substituents: the bromo group, the ethyl group, and the carboxylic acid group.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing nature.[1][2]

  • Ethyl Group (-CH₂CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect.

  • Bromo Group (-Br): This is a deactivating group but an ortho, para-director, a characteristic feature of halogens where the electron-withdrawing inductive effect deactivates the ring, but lone pair donation into the ring directs incoming electrophiles to the ortho and para positions.[3][4]

Predicted Regioselectivity of Halogenation

The position of the incoming halogen is determined by the combined directing effects of the existing substituents. In this compound, the ethyl group at position 2 and the bromo group at position 4 will direct incoming electrophiles to the positions ortho and para to themselves. The carboxylic acid at position 1 will direct to the meta position.

Let's analyze the available positions on the ring (numbered relative to the carboxylic acid):

  • Position 3: ortho to the ethyl group and meta to the bromo group.

  • Position 5: meta to the ethyl group, ortho to the bromo group, and meta to the carboxylic acid group.

  • Position 6: ortho to the carboxylic acid and ortho to the ethyl group (sterically hindered).

The activating ethyl group strongly directs to its ortho (position 3) and para (position 5) positions. The bromo group directs to its ortho (position 3 and 5) positions. The deactivating carboxylic acid group directs to position 5. The convergence of these directing effects, particularly the strong activation from the ethyl group, suggests that substitution is most likely to occur at positions 3 and 5 . Steric hindrance from the adjacent ethyl and carboxylic acid groups will likely disfavor substitution at position 6.

Figure 1: Directing effects on this compound.

Proposed Experimental Protocols

The following are proposed experimental protocols for the halogenation of this compound. These are based on general methods for the halogenation of substituted benzoic acids and related aromatic compounds. Yields are estimates and will require experimental optimization.

Chlorination

Chlorination can be achieved using various reagents. Thionyl chloride (SOCl₂) is often used for the conversion of carboxylic acids to acyl chlorides, but under certain conditions can also chlorinate the aromatic ring, although this is less common for deactivated rings. A more reliable method for ring chlorination is the use of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

Protocol using N-Chlorosuccinimide (NCS):

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (1.1 eq).

  • Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Bromination

Bromination is typically carried out using bromine (Br₂) with a Lewis acid catalyst or with N-bromosuccinimide (NBS).

Protocol using N-Bromosuccinimide (NBS):

  • Dissolve this compound (1.0 eq) in a solvent such as acetic acid or a mixture of DCM and acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃) (0.1 eq).

  • Stir the mixture at a temperature between room temperature and 50 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Iodination

Iodination often requires an oxidizing agent to generate a more electrophilic iodine species. A common reagent is N-iodosuccinimide (NIS), often in the presence of an acid catalyst.[5]

Protocol using N-Iodosuccinimide (NIS):

  • To a solution of this compound (1.0 eq) in glacial acetic acid or trifluoroacetic acid, add N-iodosuccinimide (1.2 eq).[5]

  • Stir the reaction mixture at room temperature to 70 °C for 12-48 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any remaining iodine.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Fluorination

Direct fluorination of aromatic rings is challenging due to the high reactivity of fluorine. Electrophilic fluorinating agents like Selectfluor® are commonly used.[6][7]

Protocol using Selectfluor®:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add Selectfluor® (1.2 eq) to the solution.

  • The reaction may require a catalyst, such as a palladium complex, for C-H activation, or it may proceed under acidic conditions.

  • Heat the reaction mixture, for example, to 80-100 °C, for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product using column chromatography.

Data Presentation

The following table summarizes the predicted reaction conditions and primary products for the halogenation of this compound. The product distribution between the 3- and 5-positions will depend on the specific reaction conditions and the steric and electronic nature of the halogenating agent.

HalogenationReagent(s)CatalystSolventTemperature (°C)Predicted Major Product(s)Estimated Yield (%)
Chlorination N-Chlorosuccinimide (NCS)FeCl₃ / AlCl₃DCM / Acetonitrile254-Bromo-3-chloro-2-ethylbenzoic acid & 4-Bromo-5-chloro-2-ethylbenzoic acid60-80
Bromination N-Bromosuccinimide (NBS)FeBr₃Acetic Acid / DCM25-503,4-Dibromo-2-ethylbenzoic acid & 4,5-Dibromo-2-ethylbenzoic acid70-90
Iodination N-Iodosuccinimide (NIS)Acetic Acid / TFAAcetic Acid25-704-Bromo-2-ethyl-3-iodobenzoic acid & 4-Bromo-2-ethyl-5-iodobenzoic acid50-75
Fluorination Selectfluor®(Optional) Pd catalystAcetonitrile / DMF80-1004-Bromo-2-ethyl-3-fluorobenzoic acid & 4-Bromo-2-ethyl-5-fluorobenzoic acid30-50

Visualizations

General Halogenation Pathway

The following diagram illustrates the general electrophilic aromatic substitution mechanism for the halogenation of this compound.

G cluster_0 Reaction Pathway start This compound + X⁺ intermediate Arenium Ion Intermediate (Resonance Stabilized) start->intermediate Electrophilic Attack product Halogenated Product + H⁺ intermediate->product Deprotonation

Figure 2: General halogenation reaction pathway.
Experimental Workflow

The diagram below outlines a typical experimental workflow for the halogenation and subsequent purification of the product.

G cluster_0 Experimental Workflow setup Reaction Setup (Substrate, Reagent, Catalyst, Solvent) reaction Reaction (Stirring, Heating, Monitoring) setup->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Figure 3: General experimental workflow.

Conclusion

The halogenation of this compound presents a synthetically useful transformation for generating novel substituted aromatic compounds. The regiochemical outcome is predicted to favor substitution at the 3- and 5-positions, guided by the strong activating effect of the ethyl group and the ortho, para-directing nature of the bromo substituent. The experimental protocols provided in this guide offer a starting point for the synthesis of chlorinated, brominated, iodinated, and fluorinated derivatives. Optimization of reaction conditions will be crucial for achieving high yields and selectivity. This guide serves as a foundational document for researchers aiming to explore the chemical space around this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-ethylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • Oxidation of 4-bromo-2-ethyltoluene: This is a direct approach where the ethyl group on the aromatic ring is oxidized to a carboxylic acid using a strong oxidizing agent.

  • Grignard Reaction followed by Carboxylation: This multi-step process involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, which then reacts with carbon dioxide to form the carboxylate, followed by acidification.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials, desired scale, and safety considerations. The oxidation of 4-bromo-2-ethyltoluene is often more direct if the starting material is readily available. The Grignard route offers more flexibility in terms of precursors but requires stringent anhydrous conditions.

Q3: What are the main safety precautions to consider during these syntheses?

A3: For the oxidation route, potassium permanganate is a strong oxidizer and should be handled with care. The reaction can be exothermic. For the Grignard route, anhydrous ether is extremely flammable and volatile. Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I purify the final product, this compound?

A4: The most common method for purifying this compound is recrystallization, often from an ethanol/water mixture or acetic acid. Acid-base extraction can also be employed to remove non-acidic impurities.

Troubleshooting Guide: Oxidation of 4-bromo-2-ethyltoluene

This guide addresses common issues encountered during the synthesis of this compound via the oxidation of 4-bromo-2-ethyltoluene.

Experimental Workflow: Oxidation of 4-bromo-2-ethyltoluene

start Start: 4-bromo-2-ethyltoluene reagents Add KMnO4, Na2CO3, H2O start->reagents 1. reflux Reflux (e.g., 4-6 hours) reagents->reflux 2. workup Cool and Quench (e.g., NaHSO3) reflux->workup 3. filtration Filter off MnO2 workup->filtration 4. acidification Acidify filtrate (HCl) filtration->acidification 5. precipitation Precipitate Product acidification->precipitation 6. isolation Isolate by Filtration precipitation->isolation 7. purification Recrystallize isolation->purification 8. product This compound purification->product 9.

Caption: Workflow for the synthesis of this compound via oxidation.

Q: My reaction yield is very low. What are the possible causes and solutions?

A: Low yield in the oxidation of 4-bromo-2-ethyltoluene can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting: Low Yield in Oxidation Reaction

issue Low Yield incomplete Incomplete Reaction? issue->incomplete over_oxidation Over-oxidation? issue->over_oxidation workup_loss Loss during Workup? issue->workup_loss sol_incomplete1 Increase reflux time incomplete->sol_incomplete1 sol_incomplete2 Ensure sufficient KMnO4 incomplete->sol_incomplete2 sol_incomplete3 Increase temperature incomplete->sol_incomplete3 sol_over_oxidation1 Use milder conditions over_oxidation->sol_over_oxidation1 sol_over_oxidation2 Control temperature carefully over_oxidation->sol_over_oxidation2 sol_workup1 Ensure complete precipitation workup_loss->sol_workup1 sol_workup2 Avoid excessive washing workup_loss->sol_workup2 start Start: 1,4-dibromo-2-ethylbenzene grignard_formation React with Mg in dry ether start->grignard_formation 1. carboxylation Add to crushed dry ice (CO2) grignard_formation->carboxylation 2. hydrolysis Acidic workup (HCl) carboxylation->hydrolysis 3. extraction Extract with ether hydrolysis->extraction 4. purification Acid-base extraction & Recrystallization extraction->purification 5. product This compound purification->product 6. issue Reaction Not Starting moisture Moisture Present? issue->moisture mg_surface Inactive Mg Surface? issue->mg_surface reagents Impure Reagents? issue->reagents sol_moisture Flame-dry glassware, use anhydrous solvent moisture->sol_moisture sol_mg_surface1 Crush Mg turnings mg_surface->sol_mg_surface1 sol_mg_surface2 Add a crystal of iodine mg_surface->sol_mg_surface2 sol_reagents Purify starting halide and solvent reagents->sol_reagents

Technical Support Center: 4-Bromo-2-ethylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two common synthetic routes are considered: the oxidation of 4-bromo-2-ethyltoluene and the Grignard reaction of a suitable bromo-precursor followed by carboxylation.

Synthesis via Oxidation of 4-Bromo-2-ethyltoluene

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Oxidation - Increase the reaction time. - Increase the amount of oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇) in increments. - Ensure the reaction temperature is optimal for the chosen oxidizing agent. For KMnO₄, heating is typically required.
Over-oxidation/Degradation - Use a milder oxidizing agent if harsh conditions are leading to ring cleavage or other degradation products. - Carefully control the reaction temperature; avoid excessive heating.
Sub-optimal pH - For permanganate oxidations, the reaction can be sensitive to pH. Ensure the conditions (acidic, basic, or neutral) are appropriate for the specific protocol being followed.
Loss of Product During Workup - Ensure complete precipitation of the benzoic acid by adjusting the pH to be sufficiently acidic (pH < 2) during the acidification step. - Minimize the amount of cold solvent used to wash the product to reduce dissolution losses.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material (4-bromo-2-ethyltoluene) - Improve the efficiency of the oxidation as described in "Issue 1". - Purify the crude product using recrystallization. A suitable solvent system can be a mixture of ethanol and water, or toluene. - Column chromatography can also be employed for separation.
Intermediate Aldehyde (4-bromo-2-ethylbenzaldehyde) - This indicates incomplete oxidation. Increase reaction time or oxidant concentration. - The aldehyde can be separated from the carboxylic acid by column chromatography or by derivatization followed by removal.
Side-chain Oxidation of the Ethyl Group - While the methyl group of the ethyl substituent is less reactive than the benzylic position of the toluene precursor, harsh oxidation conditions could potentially lead to oxidation at the ethyl group. Using milder and more selective oxidizing agents can mitigate this.
Synthesis via Grignard Reaction and Carboxylation

Issue 1: Failure to Form the Grignard Reagent

Possible Cause Suggested Solution
Presence of Moisture - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., diethyl ether, THF). - The starting aryl bromide must be dry.
Inactive Magnesium Surface - Use fresh magnesium turnings. - Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.[1]
Starting Material is not Reactive - Ensure the correct starting material is being used (e.g., 1,4-dibromo-2-ethylbenzene). The bromine at the 1-position is more sterically hindered and may react slower.

Issue 2: Low Yield of Carboxylic Acid

Possible Cause Suggested Solution
Premature Quenching of Grignard Reagent - Maintain a strictly anhydrous and inert atmosphere throughout the reaction. - Ensure the carbon dioxide source (dry ice) is completely dry.
Formation of Biphenyl-type Byproducts - This can occur through a coupling reaction. Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.
Incomplete Carboxylation - Use a large excess of freshly crushed, high-quality dry ice. - Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to ensure the Grignard reagent is always in the presence of excess CO₂.
Steric Hindrance - The ortho-ethyl group can cause steric hindrance, potentially slowing down the reaction. Allow for a longer reaction time or gentle heating to encourage the reaction to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the oxidation of 4-bromo-2-ethyltoluene?

A1: The most common side product is the corresponding aldehyde, 4-bromo-2-ethylbenzaldehyde, resulting from incomplete oxidation. Unreacted starting material, 4-bromo-2-ethyltoluene, may also be present. With very strong oxidizing agents and harsh conditions, there is a possibility of cleaving the ethyl group or further oxidation of the aromatic ring, though this is less common under controlled conditions.

Q2: How can I purify crude this compound?

A2: The most common method for purification is recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude solid is dissolved in the minimum amount of the hot solvent mixture and allowed to cool slowly, which should result in the crystallization of the pure product. Column chromatography using a silica gel stationary phase and a mobile phase of hexane and ethyl acetate with a small amount of acetic acid can also be used for purification.

Q3: My Grignard reaction for the synthesis of this compound is not starting. What should I do?

A3: First, ensure all your reagents and glassware are scrupulously dry. The magnesium surface may be passivated by an oxide layer. To activate it, you can add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction. If it still fails to start, preparing a small amount of a more reactive Grignard reagent (like ethylmagnesium bromide) and adding a small aliquot to your reaction flask can sometimes initiate the desired reaction.

Q4: Can the ethyl group of 4-bromo-2-ethyltoluene be oxidized during the reaction?

A4: Under typical conditions for oxidizing a methyl group on a benzene ring to a carboxylic acid (e.g., hot, alkaline KMnO₄), the entire alkyl chain is often cleaved to the carboxylic acid. Therefore, the ethyl group in 4-bromo-2-ethyltoluene would also be oxidized to a carboxylic acid group, leading to the desired product. The benzylic position (the carbon attached to the benzene ring) is the most susceptible to oxidation.

Experimental Protocols

Protocol 1: Oxidation of 4-bromo-2-ethyltoluene with Potassium Permanganate

This protocol is adapted from the synthesis of similar benzoic acid derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-ethyltoluene (1 equivalent), water, and a phase transfer catalyst such as a quaternary ammonium salt if desired.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (approximately 3-4 equivalents) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with a small amount of hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.

    • The white precipitate of this compound is then collected by vacuum filtration.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis via Grignard Reagent and Carboxylation

This protocol is a general procedure for the synthesis of benzoic acids from aryl bromides.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 1,4-dibromo-2-ethylbenzene (1 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium.

    • The reaction should start spontaneously. If not, gentle warming may be necessary. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Pour the Grignard solution slowly onto a large excess of crushed dry ice in a separate beaker with stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup:

    • Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

    • Wash the organic layer with water and then extract with a dilute sodium hydroxide solution.

    • Acidify the basic aqueous layer with concentrated HCl to precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration and recrystallize if necessary.

Visualizations

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 4-Bromo-2-ethyltoluene C Reaction Mixture (Heat/Reflux) A->C B KMnO4 / H2O B->C D Cool & Filter MnO2 C->D E Acidify Filtrate (HCl) D->E F Precipitate E->F G Collect Solid (Vacuum Filtration) F->G H Recrystallize (e.g., Ethanol/Water) G->H I Pure this compound H->I Grignard_Troubleshooting start Grignard Reaction Fails to Initiate q1 Are all glassware and reagents completely dry? start->q1 sol1 Oven-dry all glassware and use anhydrous solvents. q1->sol1 No q2 Is the magnesium surface activated? q1->q2 Yes sol1->q2 sol2 Add an iodine crystal or a few drops of 1,2-dibromoethane. Gentle heating may also be applied. q2->sol2 No end Reaction should initiate. q2->end Yes sol2->end

References

Technical Support Center: Purification of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of 4-Bromo-2-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. Common methods for synthesizing substituted benzoic acids include the oxidation of the corresponding alkylbenzene or carboxylation of a Grignard reagent.

  • From Oxidation of 1-Bromo-3-ethylbenzene: Incomplete oxidation can lead to the presence of the starting material (1-bromo-3-ethylbenzene) and intermediate oxidation products such as 1-(4-bromo-2-ethylphenyl)ethan-1-one or (4-bromo-2-ethylphenyl)methanol. Over-oxidation, though less common for the ethyl group, could potentially lead to side-chain cleavage products.

  • From Grignard Reaction of 1,4-dibromo-2-ethylbenzene: The primary impurity is often the unreacted Grignard reagent or byproducts from its reaction with water or other electrophiles. A common side reaction in Grignard syntheses is the formation of a biphenyl derivative through a coupling reaction.

Q2: What is the recommended starting point for developing a recrystallization protocol for this compound?

A2: For aromatic carboxylic acids, a good starting point for solvent screening is a mixed solvent system, often an alcohol and water (e.g., ethanol/water or methanol/water). The principle is to dissolve the compound in a minimum amount of the hot alcohol, in which it is highly soluble, and then add hot water dropwise until the solution becomes slightly turbid. Reheating to get a clear solution followed by slow cooling should induce crystallization. Other potential solvents to screen include acetic acid, toluene, or heptane/ethyl acetate mixtures.

Q3: When is column chromatography preferred over recrystallization for purifying this compound?

A3: Column chromatography is preferred when:

  • Impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.

  • The crude material contains a complex mixture of impurities.

  • The product is an oil or a low-melting solid that "oils out" during recrystallization.

  • A very high purity (>99.5%) is required, and chromatography can be used as a final polishing step after an initial bulk purification by recrystallization.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallizing The melting point of the crude material is lower than the boiling point of the solvent. Impurities are present at a high concentration, leading to a significant melting point depression. The solution is cooling too rapidly.Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to lower the overall solvent power. Ensure a slow cooling rate by insulating the flask. Try a different solvent system with a lower boiling point.
No crystals form upon cooling Too much solvent was used, and the solution is not supersaturated. The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, place the flask in an ice bath. If that fails, a different solvent system is needed. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available.
Low recovery of purified product Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for complete dissolution. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product The colored impurity has similar solubility to the product. The impurity is adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system (eluent) is not optimal. The sample is overloaded on the TLC plate.Screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Use a more dilute sample for spotting on the TLC plate.
Cracks or channels in the silica gel column The column was not packed properly. The solvent level was allowed to drop below the top of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).
Product does not elute from the column (low Rf) The eluent is not polar enough. The compound may be interacting strongly with the silica gel (e.g., acidic compounds).Increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve elution and reduce tailing by protonating the silica surface silanol groups.

Physicochemical Data

Property Value Source
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Appearance Crystalline solidCymitQuimica[2]
Predicted XlogP 2.9PubChemLite[3]
Purity (typical) 97-98%AOBChem USA[4], CymitQuimica[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

  • Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.

  • To the hot solution, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • TLC plates and chamber

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1) with a small amount of acetic acid (0.5%). The ideal solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (non-polar component, e.g., hexane). Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry purified product wash->dry tlc TLC analysis to determine eluent pack Pack column with silica gel slurry tlc->pack load Load crude sample pack->load elute Elute with solvent and collect fractions load->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure (TLC, melting point)? recrystallization->is_pure Crystals form oiling_out Does it 'oil out'? recrystallization->oiling_out No crystals end Pure Product is_pure->end Yes chromatography Perform Column Chromatography is_pure->chromatography No low_recovery Is recovery low? oiling_out->low_recovery No oiling_out->chromatography Yes low_recovery->end No, acceptable low_recovery->chromatography Yes chromatography->end

Caption: Decision tree for choosing a purification method.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary plausible synthetic routes for this compound:

  • Electrophilic Bromination of 2-Ethylbenzoic Acid: This is a direct approach where 2-ethylbenzoic acid is reacted with a brominating agent. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing group conflict can lead to a mixture of isomers, making optimization crucial.

  • Oxidation of 4-Bromo-2-ethyltoluene: This method involves the oxidation of the ethyl group of 4-bromo-2-ethyltoluene to a carboxylic acid. This route can offer better regioselectivity if the starting material is readily available.

Q2: What are the typical challenges encountered during the bromination of 2-ethylbenzoic acid?

A2: The main challenges include:

  • Low Yield: Due to the deactivating effect of the carboxylic acid group on the aromatic ring, forcing conditions may be required, which can lead to side reactions.

  • Isomer Formation: The competing directing effects of the ethyl and carboxyl groups can result in the formation of other isomers, such as 3-bromo-2-ethylbenzoic acid and 5-bromo-2-ethylbenzoic acid, complicating purification.

  • Side Reactions: Over-bromination to form di-bromo products or benzylic bromination of the ethyl group can occur under certain conditions.

  • Difficult Purification: The structural similarity of the isomers and byproducts can make purification by crystallization or chromatography challenging.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and any byproducts on a silica gel plate. Visualization can be achieved using a UV lamp.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is often the first choice for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate/hexanes can effectively separate the isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Deactivation of the catalyst.1. Use a more reactive brominating agent (e.g., N-Bromosuccinimide with a catalytic amount of acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC. 4. Ensure the catalyst (e.g., iron filings) is activated and not poisoned.
Formation of Multiple Isomers The competing directing effects of the ethyl (ortho, para) and carboxylic acid (meta) groups.1. Optimize Reaction Temperature: Lowering the temperature may favor the para-substituted product. 2. Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents (e.g., acetic acid, dichloromethane). 3. Lewis Acid Catalyst: Varying the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can alter the regioselectivity.
Presence of Di-brominated Byproducts Excess of the brominating agent or harsh reaction conditions.1. Use a stoichiometric amount of the brominating agent. 2. Add the brominating agent portion-wise to maintain a low concentration. 3. Maintain a lower reaction temperature.
Benzylic Bromination of the Ethyl Group Radical reaction initiated by light or high temperatures, especially when using NBS.1. Conduct the reaction in the dark. 2. Avoid excessively high temperatures. 3. If using NBS, ensure no radical initiators are present unless benzylic bromination is desired.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Similar polarity of isomers and byproducts.1. Acidify the aqueous layer to a low pH (e.g., pH 1-2) to ensure the carboxylic acid is protonated and less water-soluble before extraction. 2. For chromatography, use a long column and a shallow solvent gradient for better separation. Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis.

Experimental Protocol: Bromination of 2-Ethylbenzoic Acid

This protocol describes a general procedure for the synthesis of this compound via electrophilic bromination. Optimization of these conditions may be necessary.

Materials:

  • 2-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylbenzoic acid (1 equivalent) in dichloromethane.

  • Addition of Reagents: Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution. To this mixture, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the eluent). The reaction may take several hours. Gentle heating may be required to initiate the reaction or to drive it to completion.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium sulfite to consume any remaining bromine.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If further purification is needed, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Purity (Typical) >98% (after purification)

Process Workflow and Logic Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 2-Ethylbenzoic Acid in CH2Cl2 B 2. Add NBS and cat. H2SO4 A->B C 3. Stir at RT & Monitor by TLC B->C D 4. Quench with Na2SO3 C->D Reaction Complete E 5. Aqueous Wash & Extraction D->E F 6. Dry & Concentrate E->F G 7. Recrystallization F->G H 8. Column Chromatography (if needed) G->H Purity < 98% I Pure this compound G->I Purity ≥ 98% H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction C1 Low Temperature? Start->C1 C2 Insufficient Reagent? Start->C2 C3 Side Reactions? Start->C3 S1 Increase Temperature C1->S1 S2 Add More Reagent C2->S2 S3 Optimize Conditions (Solvent, Catalyst) C3->S3 Result Improved Yield S1->Result S2->Result S3->Result

Caption: Troubleshooting logic for addressing low reaction yield.

Common impurities in commercial 4-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Bromo-2-ethylbenzoic acid. The information provided here will help in identifying and addressing common purity-related issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:

  • Isomeric Impurities: These are molecules with the same chemical formula but different structural arrangements. The most common isomeric impurity is 6-Bromo-2-ethylbenzoic acid, which can be co-produced during the bromination of 2-ethylbenzoic acid due to the directing effects of the ethyl and carboxyl functional groups. Other positional isomers may also be present in trace amounts.

  • Unreacted Starting Materials: Residual amounts of 2-ethylbenzoic acid, the precursor for bromination, might be present if the reaction did not go to completion.

  • Over-brominated Byproducts: Dibromo-2-ethylbenzoic acid species can form if the bromination reaction is not carefully controlled.

  • Residual Solvents: Solvents used in the synthesis and purification, such as acetic acid or dichloromethane, may remain in the final product.

  • Inorganic Salts: Salts like sodium bromide, resulting from the work-up procedure after bromination, can be present if not completely removed.

Q2: My reaction yield is consistently lower than expected when using commercial this compound. Could impurities be the cause?

A2: Yes, impurities can significantly impact reaction yields. Isomeric impurities, such as 6-Bromo-2-ethylbenzoic acid, may have different reactivity or may not participate in the desired reaction at all, effectively lowering the concentration of the active reagent. Unreacted starting materials will also lead to an overestimation of the amount of the desired reactant. It is crucial to assess the purity of the starting material before use.

Q3: I am observing unexpected side products in my reaction. How can I determine if they are derived from impurities in the starting material?

A3: To investigate if unexpected side products originate from impurities, it is recommended to first analyze the purity of your commercial this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify and quantify the main impurities. If an impurity is identified, you can then predict its potential reaction products under your experimental conditions and look for their signatures in your reaction mixture analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction outcomes Batch-to-batch variation in the purity of this compound.1. Analyze each new batch for purity and impurity profile using HPLC or GC-MS.2. If significant variations are found, consider purifying the material before use.
Presence of an unknown peak in HPLC/GC-MS analysis of the starting material An unexpected impurity is present in the commercial product.1. Attempt to identify the impurity using mass spectrometry.2. Based on the likely synthesis route, the impurity could be an isomer or a byproduct. Consider recrystallization to remove it.
Poor solubility of the material in the reaction solvent Presence of insoluble inorganic salts or other solid impurities.1. Filter a solution of the material before use.2. Consider a purification step like recrystallization.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

Objective: To determine the purity and identify major impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The retention time of the main peak corresponding to this compound should be determined using a pure standard. Peaks with different retention times represent impurities. The relative area percentage of each peak can be used to estimate the purity and the concentration of impurities.

Protocol 2: Purification of this compound by Recrystallization

Objective: To remove soluble and some insoluble impurities from a commercial sample of this compound.

Methodology:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold water.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of hot ethanol. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add hot water to the clear ethanol solution until the solution becomes slightly cloudy (saturation point). d. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to promote crystallization. f. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture. g. Dry the purified crystals in a vacuum oven.

  • Purity Check: Analyze the purity of the recrystallized material using the HPLC method described in Protocol 1 to confirm the removal of impurities.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Reaction Mixture 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid This compound (Product) This compound (Product) 2-Ethylbenzoic Acid->this compound (Product) Major Product 6-Bromo-2-ethylbenzoic Acid (Impurity) 6-Bromo-2-ethylbenzoic Acid (Impurity) 2-Ethylbenzoic Acid->6-Bromo-2-ethylbenzoic Acid (Impurity) Isomeric Impurity Dibromo-2-ethylbenzoic Acid (Impurity) Dibromo-2-ethylbenzoic Acid (Impurity) 2-Ethylbenzoic Acid->Dibromo-2-ethylbenzoic Acid (Impurity) Over-bromination Unreacted 2-Ethylbenzoic Acid (Impurity) Unreacted 2-Ethylbenzoic Acid (Impurity) 2-Ethylbenzoic Acid->Unreacted 2-Ethylbenzoic Acid (Impurity) Incomplete Reaction Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating Agent (e.g., Br2)->this compound (Product) Brominating Agent (e.g., Br2)->6-Bromo-2-ethylbenzoic Acid (Impurity) Brominating Agent (e.g., Br2)->Dibromo-2-ethylbenzoic Acid (Impurity)

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting_Workflow start Experimental Issue Encountered (e.g., low yield, side products) check_purity Analyze Purity of Starting Material (HPLC, GC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure troubleshoot_reaction Troubleshoot Reaction Conditions (temp, time, stoichiometry) is_pure->troubleshoot_reaction Yes purify_material Purify Starting Material (Recrystallization) is_pure->purify_material No end Issue Resolved troubleshoot_reaction->end re_run_experiment Re-run Experiment with Purified Material purify_material->re_run_experiment re_run_experiment->end

Caption: Troubleshooting workflow for experimental issues.

Technical Support Center: Degradation of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the degradation pathways of 4-Bromo-2-ethylbenzoic acid. Given the limited direct literature on this specific compound, this guide synthesizes information from related halogenated aromatic compounds to provide putative pathways and robust experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected initial step in the microbial degradation of this compound?

Based on studies of similar halogenated aromatic compounds, the initial step is likely to be a dehalogenation reaction. Microbial degradation of aromatic compounds often begins with the removal of halogen substituents to reduce toxicity and facilitate further breakdown.[1] This can occur through hydrolytic, reductive, or oxygenolytic mechanisms, with hydrolytic dehalogenation being a common aerobic pathway for chlorobenzoates.[2][3] In this putative pathway, the bromine atom is replaced by a hydroxyl group.

Q2: What are the likely intermediates in the degradation pathway of this compound?

Following an initial dehalogenation, a potential intermediate would be 2-ethyl-4-hydroxybenzoic acid. Subsequent enzymatic reactions could then target the ethyl group and the aromatic ring. Oxidation of the ethyl group could occur, and the aromatic ring is typically hydroxylated to form catechol or protocatechuate derivatives, which are common central intermediates in the degradation of aromatic compounds. These catecholic intermediates then undergo ring cleavage.

Q3: What enzymes are likely involved in the degradation of this compound?

The degradation pathway would likely involve a series of enzymes, including:

  • Dehalogenases: To catalyze the initial removal of the bromine atom.[4][5]

  • Monooxygenases or Dioxygenases: To hydroxylate the aromatic ring.

  • Dehydrogenases: For the oxidation of the ethyl side chain.

  • Catechol Dioxygenases: To cleave the aromatic ring of catechol-like intermediates.

Q4: Are there any known microorganisms that can degrade this compound?

While there is no specific information on microorganisms degrading this compound, bacteria capable of degrading other brominated and chlorinated benzoic acids, such as Pseudomonas and Cupriavidus species, are potential candidates.[3] Researchers may need to perform enrichment culture experiments using soil or water from contaminated sites to isolate strains capable of degrading this specific compound.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

  • Possible Cause 1: Inappropriate microbial consortium. The selected microbial culture may lack the specific enzymes required for the initial dehalogenation step.

    • Solution: Attempt to isolate capable microorganisms through enrichment cultures using this compound as the sole carbon source. Consider using a microbial consortium from a site with a history of halogenated compound contamination.

  • Possible Cause 2: Toxicity of the compound. High concentrations of this compound may be toxic to the microorganisms.

    • Solution: Start with a lower concentration of the substrate and gradually increase it as the culture adapts. Perform toxicity assays to determine the inhibitory concentration.

  • Possible Cause 3: Suboptimal culture conditions. The pH, temperature, or nutrient composition of the medium may not be optimal for the degrading microorganisms.

    • Solution: Optimize the culture conditions. Most bacterial degradation studies are conducted at a neutral pH and temperatures between 25-37°C. Ensure the medium contains all necessary trace elements.

Issue 2: I can see the disappearance of the parent compound, but I cannot identify any degradation intermediates.

  • Possible Cause 1: Transient intermediates. The degradation intermediates may be rapidly consumed in subsequent steps and not accumulate to detectable levels.

    • Solution: Analyze samples at earlier time points in the degradation experiment. Using a higher concentration of the starting material (if not toxic) might lead to a transient accumulation of intermediates.

  • Possible Cause 2: Analytical method limitations. The analytical method used (e.g., HPLC-UV) may not be suitable for detecting the intermediates.

    • Solution: Employ a more sensitive and specific analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify potential metabolites.

  • Possible Cause 3: Complete mineralization. The compound may be completely degraded to carbon dioxide and water without the significant accumulation of intermediates.

    • Solution: Measure CO2 evolution or use radiolabeled this compound to trace its fate and confirm mineralization.

Putative Degradation Pathway

The proposed degradation pathway for this compound is based on known pathways for similar compounds. The initial step is a hydrolytic dehalogenation, followed by hydroxylation and ring cleavage.

DegradationPathway cluster_0 Putative Degradation of this compound This compound This compound 2-Ethyl-4-hydroxybenzoic acid 2-Ethyl-4-hydroxybenzoic acid This compound->2-Ethyl-4-hydroxybenzoic acid Hydrolytic Dehalogenase Ethylcatechol derivative Ethylcatechol derivative 2-Ethyl-4-hydroxybenzoic acid->Ethylcatechol derivative Hydroxylase Ring Cleavage Products Ring Cleavage Products Ethylcatechol derivative->Ring Cleavage Products Dioxygenase TCA Cycle TCA Cycle Ring Cleavage Products->TCA Cycle Further Metabolism

Caption: Putative microbial degradation pathway of this compound.

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a general method for assessing the microbial degradation of this compound.

  • Microorganism and Culture Conditions:

    • Use a pure culture of a potentially degrading microorganism or an enriched microbial consortium.

    • Prepare a minimal salts medium (MSM) with the following composition (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), (NH4)2SO4 (1.0 g), MgSO4·7H2O (0.2 g), CaCl2·2H2O (0.01 g), and 1 ml of trace element solution.

    • Adjust the pH of the medium to 7.0.

  • Degradation Experiment:

    • Dispense 100 ml of MSM into 250 ml Erlenmeyer flasks.

    • Add this compound from a stock solution to a final concentration of 50-100 mg/L.

    • Inoculate the flasks with the microbial culture (e.g., 1% v/v of a pre-grown culture).

    • Include a sterile control (no inoculum) to check for abiotic degradation and a biomass control (inoculum without the target compound).

    • Incubate the flasks on a rotary shaker (150 rpm) at 30°C in the dark.

  • Sampling and Analysis:

    • Withdraw samples (e.g., 1 ml) at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove biomass.

    • Analyze the supernatant for the concentration of this compound and potential metabolites using HPLC or GC-MS.

Protocol 2: Analytical Method for Quantification (HPLC-UV)

This protocol is adapted from methods for similar aromatic acids and should be validated for this compound.[6][7]

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: Determined by a UV scan of this compound (likely around 230-250 nm).

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 mg/L) in methanol.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 mg/L) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Centrifuge the culture sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data

Time (hours)Concentration of 4-BBA (µg/mL)
02.2
40.7

This data is for 4-Bromobenzoic acid and should be used as a general reference only.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

ExperimentalWorkflow cluster_1 Experimental Workflow for Degradation Studies A Enrichment and Isolation of Degrading Microorganisms B Microbial Degradation Assay (Batch Culture) A->B C Time-course Sampling B->C D Sample Preparation (Centrifugation, Filtration) C->D E Quantification of Parent Compound (e.g., HPLC-UV) D->E F Identification of Intermediates (e.g., LC-MS, GC-MS) D->F G Pathway Elucidation E->G F->G

Caption: A typical experimental workflow for studying microbial degradation.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromo-2-ethylbenzoic acid. This substrate presents unique difficulties due to steric hindrance from the ortho-ethyl group and potential complications arising from the carboxylic acid functionality.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary reasons for this?

A1: Low yields with this substrate are typically due to a combination of factors:

  • Steric Hindrance: The ethyl group at the ortho position sterically hinders the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle.[1][2][3]

  • Catalyst Deactivation: The carboxylic acid, under basic reaction conditions, forms a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[4]

  • Solubility Issues: The carboxylate salt of your starting material or product may have poor solubility in common organic solvents, leading to a sluggish or incomplete reaction.[5][6]

  • Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield of the desired product.

Q2: How does the carboxylic acid group specifically interfere with the Suzuki coupling reaction?

A2: The carboxylic acid group can interfere in several ways. Under the basic conditions necessary for the Suzuki reaction, it is deprotonated to a carboxylate. This carboxylate can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive catalyst species.[4] Furthermore, the resulting salt may not be readily soluble in the organic solvent, which can hinder the reaction kinetics.[5][6] An adequate amount of base is crucial not only for the catalytic cycle but also to neutralize the acidic proton of the carboxylic acid.[4][5]

Q3: What are the most common side products I should look for when troubleshooting this reaction?

A3: The most common side products are:

  • Protodeboronation product: The boronic acid reagent loses its boronic acid group, which is replaced by a hydrogen atom.

  • Homocoupling of the boronic acid: Two molecules of the boronic acid couple to form a biaryl species. This is often promoted by the presence of oxygen.

  • Dehalogenation product: The bromine atom on this compound is replaced by a hydrogen atom, resulting in 2-ethylbenzoic acid.

Q4: Can I use a boronic ester instead of a boronic acid?

A4: Yes, using a boronic ester, such as a pinacol or MIDA ester, is a highly recommended strategy.[7][8] Boronic esters are generally more stable than their corresponding acids and can be less prone to premature protodeboronation.[7] This "slow release" of the boronic acid during the reaction can help to maintain a low concentration of the active boron species, minimizing side reactions.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
  • Potential Cause: Inefficient oxidative addition due to steric hindrance.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Employ a palladium catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often successful.[3][9] Consider using air-stable pre-catalysts like G3 or G4 palladacycles.

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. Monitor for potential degradation of starting materials or catalyst at elevated temperatures.

    • Screen Different Bases: The choice of base is critical. While stronger bases can sometimes be effective, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to minimize side reactions. Ensure at least two to three equivalents of base are used to both facilitate the catalytic cycle and neutralize the carboxylic acid.[4][5]

Issue 2: Significant Formation of Protodeboronation Product
  • Potential Cause: Decomposition of the boronic acid.

  • Troubleshooting Steps:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate or potassium phosphate (K₃PO₄).

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can minimize this side reaction.

    • Use a Boronic Ester: As mentioned in the FAQs, boronic esters (e.g., pinacol esters) are more stable and can mitigate protodeboronation.[7][8]

Issue 3: Poor Solubility of Reagents
  • Potential Cause: The carboxylate salt of the starting material is insoluble in the reaction solvent.

  • Troubleshooting Steps:

    • Use a Co-solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is often effective.[6] Water can help to dissolve the base and the carboxylate salt.

    • Add a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate from the aqueous phase to the organic phase.[6]

    • Consider Esterification: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can significantly improve solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[4][5]

Data Presentation

The following table provides a summary of typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of this compound.

ParameterCondition ACondition BCondition CRationale
Palladium Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Screening different palladium sources is crucial. G3 pre-catalysts are often robust for challenging couplings.
Ligand SPhos (4 mol%)(none)RuPhos (4 mol%)Bulky, electron-rich ligands are essential for sterically hindered substrates.
Base K₂CO₃ (3 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2.5 equiv)Base strength and solubility can significantly impact the reaction outcome.
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF/H₂O (5:1)A co-solvent is often necessary to dissolve the carboxylate salt and the base.
Temperature 100 °C110 °C90 °CHigher temperatures can overcome steric hindrance but may increase side reactions.
Boron Reagent Phenylboronic AcidPhenylboronic acid pinacol ester4-Methoxyphenylboronic acidPinacol esters can be more stable and give higher yields.
Typical Yield 65-75%80-90%70-80%Yields are highly dependent on the specific coupling partner and optimized conditions.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl bromide) in a 4:1 dioxane to water ratio.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid and extract the product into the organic layer.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_steric Steric Hindrance Solutions cluster_side_reactions Side Reaction Mitigation cluster_solubility Solubility Enhancement start Low Yield or No Reaction check_reagents Check Reagent Quality and Purity start->check_reagents steric_hindrance Addressing Steric Hindrance check_reagents->steric_hindrance Reagents OK side_reactions Minimizing Side Reactions steric_hindrance->side_reactions catalyst_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) steric_hindrance->catalyst_ligand increase_temp Increase Reaction Temperature steric_hindrance->increase_temp solubility Improving Solubility side_reactions->solubility mild_base Use Milder Base (K2CO3, K3PO4) side_reactions->mild_base boronic_ester Use Boronic Ester (Pinacol, MIDA) side_reactions->boronic_ester cosolvent Use Co-solvent (Dioxane/Water) solubility->cosolvent ptc Add Phase-Transfer Catalyst solubility->ptc esterify Protect Carboxylic Acid as Ester solubility->esterify optimize Systematic Optimization solubility->optimize increase_temp->optimize boronic_ester->optimize

Troubleshooting workflow for Suzuki coupling of this compound.
Suzuki Catalytic Cycle with Potential Issues

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Steric_Issue Steric Hindrance from ortho-ethyl slows this step OxAdd->Steric_Issue Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Base Catalyst_Deactivation Carboxylate coordination deactivates Pd PdII->Catalyst_Deactivation RedElim Reductive Elimination Transmetalation->RedElim Protodeboronation Ar'-B(OR)2 -> Ar'-H (Side Reaction) Transmetalation->Protodeboronation RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki catalytic cycle highlighting key challenges with the substrate.

References

Preventing byproduct formation in 4-Bromo-2-ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-2-ethylbenzoic acid, focusing on the prevention of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for this compound are:

  • Grignard Reaction: Carboxylation of the Grignard reagent derived from 1-bromo-4-ethyl-2-iodobenzene or a similar di-halogenated precursor.

  • Oxidation: Oxidation of the ethyl group of a suitable precursor like 4-bromo-2-ethyltoluene.

Q2: What is the most common byproduct in the Grignard synthesis of this compound?

A2: The most prevalent byproduct is the homocoupled dimer, a biphenyl derivative, formed through a Wurtz-type coupling reaction between the Grignard reagent and the unreacted aryl halide.[1]

Q3: What are the typical byproducts in the oxidation of 4-bromo-2-ethyltoluene?

A3: In the oxidation of an alkylbenzene to a benzoic acid, common byproducts include the corresponding benzyl alcohol and benzaldehyde from incomplete oxidation.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization, typically from a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature. Acid-base extraction is also a valuable technique to separate the acidic product from neutral byproducts.

Troubleshooting Guides

Grignard Synthesis Route

Issue 1: Low Yield of this compound and Presence of a Non-polar Byproduct

  • Symptom: The final product yield is low, and analysis (e.g., TLC, GC-MS) indicates the presence of a significant amount of a non-polar impurity.

  • Probable Cause: Formation of a Wurtz coupling byproduct (e.g., 5,5'-diethyl-2,2'-bibiphenyl). This is often caused by high local concentrations of the aryl halide or elevated reaction temperatures.[1]

  • Troubleshooting Steps:

    • Slow Addition of Aryl Halide: Add the aryl halide solution to the magnesium turnings dropwise and at a controlled rate to maintain a gentle reflux.

    • Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating, as this can favor the coupling side reaction.

    • Solvent Choice: Diethyl ether is often a good solvent choice as it can lead to a higher yield of the Grignard reagent with minimal Wurtz coupling compared to THF in some cases.[1]

Issue 2: Reaction Fails to Initiate

  • Symptom: No signs of reaction (e.g., bubbling, color change, exotherm) after adding the aryl halide to the magnesium.

  • Probable Cause:

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.

    • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

  • Troubleshooting Steps:

    • Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to activate the surface.

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Oxidation Synthesis Route

Issue 1: Incomplete Oxidation and Multiple Products

  • Symptom: The product mixture contains the starting material (4-bromo-2-ethyltoluene) and intermediate oxidation products (e.g., 1-(4-bromo-2-ethylphenyl)ethan-1-ol and 1-(4-bromo-2-ethylphenyl)ethan-1-one).

  • Probable Cause: Insufficient amount of oxidizing agent, inadequate reaction time, or suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Increase Oxidant Molar Ratio: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄).

    • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

    • Optimize Temperature: Adjust the reaction temperature as needed. Some oxidations may require heating to go to completion.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Byproduct Formation in Grignard Synthesis

ParameterCondition A (Suboptimal)Condition B (Optimized)
Aryl Halide Addition Rate Rapid (Bulk addition)Slow (Dropwise over 1h)
Reaction Temperature 50°C35°C (Gentle Reflux)
Solvent Tetrahydrofuran (THF)Diethyl Ether (Et₂O)
Yield of Desired Product 45%85%
Percentage of Wurtz Byproduct 35%<5%

Note: This data is illustrative and based on general principles of Grignard reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from similar syntheses)
  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Prepare a solution of 1-bromo-4-ethyl-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Initiation: Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard reagent in an ice bath and slowly pour it over an excess of crushed dry ice.

  • Work-up: After the excess dry ice has sublimed, quench the reaction by slowly adding dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Oxidation (Adapted from similar syntheses)
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-ethyltoluene (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Oxidation: While stirring, slowly add potassium permanganate (KMnO₄, 3-4 equivalents) in portions. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench the excess KMnO₄ with a saturated solution of sodium bisulfite.

  • Isolation: Acidify the mixture with dilute hydrochloric acid to precipitate the crude benzoic acid.

  • Purification: Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

Grignard_Troubleshooting cluster_synthesis Grignard Synthesis Workflow cluster_troubleshooting Troubleshooting Byproduct Formation Start Start Synthesis Grignard_Formation 1. Form Grignard Reagent (Aryl-X + Mg) Start->Grignard_Formation Carboxylation 2. React with CO2 Grignard_Formation->Carboxylation High_Byproduct High Wurtz Byproduct? Grignard_Formation->High_Byproduct Workup 3. Acidic Work-up Carboxylation->Workup Product This compound Workup->Product High_Byproduct->Carboxylation No Slow_Addition Slow down halide addition High_Byproduct->Slow_Addition Yes Lower_Temp Lower reaction temperature Slow_Addition->Lower_Temp Change_Solvent Consider alternative solvent (e.g., Et2O) Lower_Temp->Change_Solvent Change_Solvent->Grignard_Formation Re-attempt Oxidation_Pathway cluster_byproducts Potential for Byproducts Start 4-Bromo-2-ethyltoluene Intermediate_Alcohol Intermediate Alcohol Start->Intermediate_Alcohol Oxidation Intermediate_Ketone Intermediate Aldehyde/Ketone Intermediate_Alcohol->Intermediate_Ketone Oxidation Byproduct Incomplete Oxidation (Byproducts) Intermediate_Alcohol->Byproduct Final_Product This compound Intermediate_Ketone->Final_Product Oxidation Intermediate_Ketone->Byproduct

References

Technical Support Center: Recrystallization of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the recrystallization of 4-Bromo-2-ethylbenzoic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: this compound possesses both a non-polar substituted benzene ring and a polar carboxylic acid group. If the compound exhibits very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.

  • Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1]

Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or employ a mixed solvent system. For instance, if a non-polar solvent like hexane is failing, try a more polar option such as ethanol, methanol, or a mixture of ethanol and water.[1][2] A general rule is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2]

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I resolve this?

A2: The formation of an oil, known as "oiling out," can occur for several reasons:

  • High Impurity Level: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as an oil rather than a crystalline solid.[3]

  • Solution is Too Concentrated: If the solution is supersaturated to a large extent, the solute may come out of solution too quickly and above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can also lead to oiling out.

Solution:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the concentration.[3]

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • If the problem persists, consider a pre-purification step like treatment with activated charcoal to remove impurities that may be causing the issue.[3]

Q3: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A3: A failure to crystallize is a common issue that can often be resolved with one of the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]

  • Reduce Solvent Volume: It is possible that too much solvent was used, making the solution too dilute for crystallization to occur. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1][3]

  • Cooling Further: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The recrystallized product is still colored. How can I obtain a colorless product?

A4: The presence of color indicates that colored impurities are still present. To address this, activated charcoal can be used.

Solution:

  • Redissolve the colored crystals in a minimal amount of hot solvent.

  • Allow the solution to cool slightly from the boiling point to prevent bumping.

  • Add a small amount of activated charcoal to the solution.

  • Heat the solution back to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.[4]

  • Allow the clear filtrate to cool slowly to form colorless crystals.

Q5: The final yield of my recrystallized product is very low. What are the possible reasons and solutions?

A5: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: This is a very common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the solid impurities.[4]

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the product.[1]

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]

  • Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization.[1][4]

  • Always wash the collected crystals with a small amount of ice-cold solvent.

  • Allow sufficient time for crystallization and consider placing the flask in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: What are the key physical properties of this compound?

A2: Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉BrO₂[6]
Molecular Weight 229.07 g/mol [6]
Physical Form Crystalline solid[7]
Purity (Typical) 95-98%[7]

Q3: How can I be sure my recrystallized product is pure?

A3: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp, well-defined melting point range (typically 1-2°C). Impurities will generally cause the melting point to be lower and the range to be broader.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (to remove insoluble impurities) A->B C 3. Cool Filtrate Slowly (to allow crystal formation) B->C D 4. Isolate Crystals (via vacuum filtration) C->D E 5. Wash Crystals (with ice-cold solvent) D->E F 6. Dry Pure Crystals E->F

Caption: A flowchart of the standard recrystallization process.

Troubleshooting_Tree Recrystallization Troubleshooting Guide Start Problem Encountered OilingOut Oiling Out Occurs Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Obtained Start->LowYield ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->ScratchSeed Yes ReduceVolume Reduce Solvent Volume NoCrystals->ReduceVolume If scratching fails CheckSolventAmount Use Less Solvent Next Time LowYield->CheckSolventAmount Possible Cause PreheatFunnel Pre-heat Filtration Apparatus LowYield->PreheatFunnel Possible Cause CoolSlowly Cool More Slowly ReheatAddSolvent->CoolSlowly

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Stability issues of 4-Bromo-2-ethylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-2-ethylbenzoic acid under various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is also recommended to protect the compound from light, as it is light-sensitive.[1] Storage at room temperature is generally acceptable.

Q2: What are the main known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent decomposition or unwanted side reactions.

Q3: Can this compound undergo decarboxylation?

A3: Yes, like other benzoic acids, this compound can undergo decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[2][3] This process is typically induced by heat, and the required temperature can be in the range of 200-400°C for oxidative decarboxylation.[4] The presence of copper salts can lower the required temperature.[4] Radical decarboxylation can occur at much lower temperatures, around 35°C, under specific photocatalytic conditions.[2]

Q4: Is this compound stable to light?

A4: The Safety Data Sheet for the related compound 4-Bromo-2-methylbenzoic acid indicates that it is light-sensitive.[1] Brominated aromatic compounds, in general, can be susceptible to photobleaching or photodegradation upon exposure to UV light.[1] Therefore, it is crucial to store this compound protected from light.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or no yield in a reaction Degradation of starting material - Ensure the compound has been stored correctly in a cool, dry, dark place. - Avoid exposure to strong bases or oxidizing agents in the reaction setup. - If the reaction is run at high temperatures, consider the possibility of thermal decomposition.
Formation of unexpected byproducts Side reactions of the benzoic acid moiety - In reactions sensitive to acidity, the carboxylic acid group may interfere. Consider protecting the carboxylic acid as an ester before proceeding. - At elevated temperatures, decarboxylation might occur, leading to the formation of 1-bromo-3-ethylbenzene.
Discoloration of the reaction mixture Decomposition of the compound - Protect the reaction from light, especially if using photochemical methods or if the reaction is light-sensitive. - Ensure the reaction temperature is not exceeding the thermal stability limit of the compound.
Inconsistent reaction outcomes Variability in starting material quality - Use a fresh bottle of this compound or re-purify the existing stock if degradation is suspected. - Confirm the identity and purity of the starting material using analytical techniques like NMR or melting point analysis.

Key Experiments & Protocols

Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 500°C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

Visualizations

Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.

DecompositionPathways A This compound B Decarboxylation A->B Heat / Catalyst D Photodegradation A->D UV Light F Reaction with Strong Base A->F C 1-Bromo-3-ethylbenzene + CO2 B->C E Degradation Products D->E G Salt Formation / Decomposition F->G

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow start Low Reaction Yield check_storage Check Storage Conditions (Cool, Dry, Dark) start->check_storage check_reagents Verify Reagent Compatibility (Avoid Strong Base/Oxidants) check_storage->check_reagents Storage OK retest Use Fresh/Purified Starting Material check_storage->retest Improper Storage check_temp Evaluate Reaction Temperature check_reagents->check_temp Reagents Compatible optimize_conditions Optimize Reaction Conditions (Lower Temp, Protect from Light) check_reagents->optimize_conditions Incompatible Reagents check_temp->optimize_conditions Temp Too High success Improved Yield check_temp->success Temp OK retest->start optimize_conditions->start

Caption: A workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Bromo-2-ethylbenzoic Acid and a Glimpse into its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-ethylbenzoic acid, a crucial molecule in various research and development sectors. For a robust understanding, its spectral characteristics are compared with two structurally related alternatives: 2-ethylbenzoic acid and 4-bromobenzoic acid. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visualized data to facilitate informed decisions in chemical analysis and synthesis.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its analogs. The data for this compound is predicted, while the data for the alternatives is based on experimental values obtained from publicly available spectral databases. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
This compound (Predicted) H-37.85d2.11H
H-57.55dd8.4, 2.11H
H-67.75d8.41H
-CH₂-2.95q7.52H
-CH₃1.25t7.53H
-COOH~11-13br s-1H
2-Ethylbenzoic acid (Experimental) H-3, H-4, H-57.2-7.5m-3H
H-67.9-8.1m-1H
-CH₂-2.98q7.52H
-CH₃1.24t7.53H
-COOH~12.0br s-1H
4-Bromobenzoic acid (Experimental) H-2, H-67.89d8.62H
H-3, H-57.65d8.62H
-COOH~13.0br s-1H

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (ppm)
This compound (Predicted) C-1132.0
C-2145.0
C-3134.5
C-4125.0
C-5131.0
C-6130.0
-C=O171.5
-CH₂-26.5
-CH₃15.0
2-Ethylbenzoic acid (Experimental) C-1131.2
C-2143.9
C-3129.8
C-4130.8
C-5125.8
C-6132.4
-C=O173.2
-CH₂-26.7
-CH₃15.7
4-Bromobenzoic acid (Experimental) C-1130.3
C-2, C-6131.8
C-3, C-5132.2
C-4127.8
-C=O167.0

Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for acquiring high-quality NMR spectra for small organic molecules such as benzoic acid derivatives.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹H NMR, a single scan is often sufficient for concentrated samples, while for ¹³C NMR, a larger number of scans is typically required.

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Visualizing NMR Analysis and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the workflow of NMR spectral analysis and the structural relationships of the compared compounds.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter Lock Lock & Shim Filter->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Integrate Integrate & Analyze Phase->Integrate Structure Structure Elucidation Integrate->Structure

Caption: A logical workflow for NMR spectral analysis.

Molecular_Comparison cluster_main This compound cluster_alt1 2-Ethylbenzoic acid cluster_alt2 4-Bromobenzoic acid Main C₉H₉BrO₂ ¹H NMR Signals: H-3, H-5, H-6 -CH₂, -CH₃ ¹³C NMR Signals: Aromatic Cs -C=O -CH₂, -CH₃ Alt1 C₉H₁₀O₂ ¹H NMR Signals: Aromatic Hs -CH₂, -CH₃ ¹³C NMR Signals: Aromatic Cs -C=O -CH₂, -CH₃ Main:struct->Alt1:struct Removal of Br Alt2 C₇H₅BrO₂ ¹H NMR Signals: Aromatic Hs ¹³C NMR Signals: Aromatic Cs -C=O Main:struct->Alt2:struct Removal of Ethyl

Caption: Structural comparison and key NMR signal differences.

Safety Information

It is imperative to handle these chemicals with appropriate safety precautions in a well-ventilated laboratory setting.

  • This compound: May cause skin, eye, and respiratory irritation.

  • 2-Ethylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

  • 4-Bromobenzoic acid: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each compound before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 4-Bromo-2-ethylbenzoic acid, a halogenated aromatic carboxylic acid. Given the limited publicly available mass spectral data for this specific compound, this guide leverages data from structurally similar molecules, including 4-bromobenzoic acid, its ethyl ester, and 4-bromo-2-methylbenzoic acid, to provide a robust analytical framework. We will explore common mass spectrometry techniques, their expected fragmentation patterns, and provide detailed experimental protocols to aid in method development and application.

Introduction to the Analysis of Halogenated Benzoic Acids

This compound (C₉H₉BrO₂) possesses a chemical structure that makes it amenable to analysis by various mass spectrometry techniques.[1][2] The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in its mass spectrum. The selection of an appropriate analytical method is crucial for accurate identification and quantification in various matrices. This guide compares two primary mass spectrometry approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for derivatization.

Analytical MethodKey AdvantagesKey LimitationsTypical Sample Preparation
GC-MS High chromatographic resolution, well-defined fragmentation patterns under Electron Ionization (EI), extensive spectral libraries available for related compounds.Often requires derivatization of the carboxylic acid group to increase volatility.Derivatization (e.g., esterification), extraction, and solvent exchange.
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[3]Potential for ion suppression, fragmentation can be less standardized than EI.[3]Simple dissolution in a suitable solvent, filtration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically employed to convert the polar carboxylic acid group into a less polar and more volatile ester.

Expected Fragmentation Pattern (Electron Ionization)

Key Expected Fragments:

m/z ValueProposed FragmentDescription
228/230[C₉H₉BrO₂]⁺Molecular Ion
213/215[M - CH₃]⁺Loss of a methyl group from the ethyl substituent
199/201[M - C₂H₅]⁺Loss of the ethyl group
183/185[M - COOH]⁺Loss of the carboxylic acid group
155/157[C₆H₄Br]⁺Bromophenyl cation
76[C₆H₄]⁺Phenyl cation after loss of bromine

The fragmentation process can be visualized as follows:

fragmentation M [C₉H₉BrO₂]⁺˙ m/z 228/230 F1 [M - CH₃]⁺ m/z 213/215 M->F1 - CH₃ F2 [M - C₂H₅]⁺ m/z 199/201 M->F2 - C₂H₅ F3 [M - COOH]⁺ m/z 183/185 M->F3 - COOH F4 [C₆H₄Br]⁺ m/z 155/157 F3->F4 - H workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Dissolve sample in mobile phase P2 Filter through 0.22 µm syringe filter P1->P2 A1 HPLC Separation (C18 Column) P2->A1 A2 Electrospray Ionization (ESI) A1->A2 A3 Mass Analysis (e.g., Quadrupole) A2->A3 D1 Extract Ion Chromatogram A3->D1 D2 Mass Spectrum Analysis D1->D2

References

A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) spectrum of 4-Bromo-2-ethylbenzoic acid against related benzoic acid derivatives. Due to the limited availability of direct experimental spectra for this compound, this guide presents expected absorption frequencies based on the characteristic vibrations of its functional groups, supported by experimental data from analogous compounds. This information is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and compound identification.

Data Presentation: Comparison of IR Absorption Frequencies

The following table summarizes the expected IR absorption frequencies for this compound and compares them with the experimental data for benzoic acid, 4-bromobenzoic acid, and 4-ethylbenzoic acid. This allows for a clear understanding of the influence of different substituents on the vibrational modes of the benzoic acid core.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Benzoic Acid (Experimental, cm⁻¹)4-Bromobenzoic Acid (Experimental, cm⁻¹)4-Ethylbenzoic Acid (Experimental, cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)~3300-2500 (broad)[1][2]~3300-2500 (broad)[3]~3300-2500 (broad)
C=O stretch1710-1680~1700-1680[1][4]~1685[4]~1680
C-O stretch1320-1210~1320-1210[1][4]~1292[4]~1300-1200
O-H bend (out-of-plane)960-900 (broad)~934[4]~940~930
Aromatic RingC-H stretch3100-3000~3080-3030[1]~3090-3000~3080-3030
C=C stretch1600-1585 & 1500-1400~1600 & ~1450[1]~1590 & ~1480~1610 & ~1490
Alkyl Group (Ethyl)C-H stretch2975-2850N/AN/A~2970-2860
C-H bend~1465 & ~1380N/AN/A~1460 & ~1380
HalogenC-Br stretch690-515N/A~650-550N/A

Note: Experimental values are approximate and can vary based on the sampling method and physical state of the sample.

Experimental Protocols

A standard protocol for acquiring the IR spectrum of a solid sample like this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is provided below.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

Apparatus:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (like CO₂ and water vapor).

  • Sample Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[5]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Release the pressure clamp and remove the bulk of the sample.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

Mandatory Visualization

The following diagram illustrates the structural relationships between this compound and its comparative alternatives, highlighting the key functional groups that give rise to their characteristic IR absorptions.

G Structural Comparison for IR Spectroscopy cluster_B4EBA cluster_BA cluster_B4BA cluster_E2BA BA Benzoic Acid COOH Carboxylic Acid (-COOH) BA->COOH Aromatic Aromatic Ring BA->Aromatic B4EBA This compound B4EBA->COOH O-H, C=O, C-O stretches B4EBA->Aromatic C-H, C=C stretches Br Bromo Group (-Br) B4EBA->Br C-Br stretch Ethyl Ethyl Group (-CH2CH3) B4EBA->Ethyl C-H stretch/bend B4BA 4-Bromobenzoic Acid B4BA->COOH B4BA->Aromatic B4BA->Br E2BA 2-Ethylbenzoic Acid (or 4-Ethylbenzoic Acid) E2BA->COOH E2BA->Aromatic E2BA->Ethyl

Caption: Structural comparison of benzoic acid derivatives.

References

A Comparative Analysis of 4-Bromo-2-ethylbenzoic Acid and Other Brominated Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and biological properties of 4-Bromo-2-ethylbenzoic acid and other selected brominated benzoic acids, including 2-bromobenzoic acid, 3-bromobenzoic acid, 4-bromobenzoic acid, and 3-Bromo-4-methylbenzoic acid. The strategic placement of the bromine atom and other substituents on the benzoic acid scaffold significantly influences the molecule's characteristics, impacting its potential applications in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in the rational selection and application of these compounds.

Physicochemical Properties

The substitution pattern on the benzene ring markedly affects the physicochemical properties of benzoic acid derivatives. These properties, including acidity (pKa), melting point, and solubility, are critical for predicting their behavior in chemical reactions and biological systems.

Acidity (pKa)

The acidity of brominated benzoic acids is influenced by the electronic effects of the bromine substituent. Bromine is an electron-withdrawing group, which stabilizes the carboxylate anion and increases acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). The position of the bromine atom dictates the extent of this effect.

CompoundpKa (in Water at 25°C)
Benzoic Acid4.20[1]
2-Bromobenzoic Acid2.84-2.85[1][2][3][4]
3-Bromobenzoic Acid3.86[1][4][5]
4-Bromobenzoic Acid3.96-3.97[4][6]
This compoundData not readily available
3-Bromo-4-methylbenzoic acid4.04 (Predicted)[7]
  • Analysis of Acidity Trends :

    • 2-Bromobenzoic Acid : The ortho isomer is the most acidic due to the "ortho effect," a combination of steric and electronic factors that enhance acidity.[1][4]

    • 3-Bromobenzoic Acid : In the meta position, the electron-withdrawing inductive effect of bromine is dominant, leading to increased acidity compared to benzoic acid.[1][4]

    • 4-Bromobenzoic Acid : In the para position, the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect of the bromine atom, resulting in the lowest acidity among the simple bromobenzoic acid isomers.[4]

Melting Point and Molecular Weight
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₉BrO₂229.07[8][9]Not readily available
2-Bromobenzoic AcidC₇H₅BrO₂201.02[2][10]147-150[3][10]
3-Bromobenzoic AcidC₇H₅BrO₂201.02[5][11]154-158[5][11][12]
4-Bromobenzoic AcidC₇H₅BrO₂201.02[13][14]252-254[6][13]
3-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.04[15]Not readily available

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the confirmation of the chemical structure and purity of the synthesized compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 3: Representative ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not readily availableData not readily available
2-Bromobenzoic acid 13.3 (s, 1H, COOH), 7.9-7.3 (m, 4H, Ar-H)[16]Data not readily available
3-Bromobenzoic acid 13.4 (s, 1H, COOH), 8.1-7.4 (m, 4H, Ar-H)[17]Data not readily available
4-Bromobenzoic acid 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[9]171.7, 143.0, 136.3, 134.9, 133.9[9]
3-Bromo-4-methylbenzoic acid Data not readily availableData not readily available

Biological Activity

While extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals, direct comparative studies on the biological activities of these specific brominated benzoic acids are limited. However, the broader class of benzoic acid derivatives is known for a range of biological effects, including antimicrobial and anti-inflammatory properties. The presence and position of the bromine atom can significantly modulate this activity. For instance, brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reproducible and comparable data.

Synthesis and Purification of Brominated Benzoic Acids

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Starting_Material Substituted Toluene or Benzoic Acid Reaction Oxidation or Bromination Starting_Material->Reaction Crude_Product Crude Brominated Benzoic Acid Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Brominated Benzoic Acid Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of brominated benzoic acids.

Protocol for the Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, potassium hydroxide, and water.

  • Heating : Heat the mixture to a boil.

  • Oxidation : Slowly add potassium permanganate to the boiling mixture.

  • Reflux : After the addition of potassium permanganate is complete, maintain the reflux for 4 hours.

  • Work-up : After cooling, filter the reaction mixture.

  • Acidification : Acidify the filtrate to precipitate the crude 3-bromobenzoic acid.

  • Purification : Collect the crude product by filtration. For further purification, dissolve the crude product in ethanol and ammonia water, followed by acidification with hydrochloric acid.

  • Final Product : Filter the purified product and wash with water to obtain 3-bromobenzoic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

A Standardized Protocol for Comparative Analysis:

  • HPLC System : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve accurately weighed samples in the mobile phase to a concentration of approximately 1 mg/mL.

Determination of pKa by Potentiometric Titration
  • Sample Preparation : Prepare a solution of the benzoic acid derivative of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol).

  • Titration : Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition : Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Comparative Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive comparative analysis of brominated benzoic acids.

G Start Select Brominated Benzoic Acid Isomers for Comparison Synthesis Synthesis and Purification Start->Synthesis Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Physicochemical Physicochemical Property Determination (pKa, Melting Point) Characterization->Physicochemical Biological Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Biological Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Biological->Data_Analysis Conclusion Structure-Activity Relationship and Application Potential Data_Analysis->Conclusion

Caption: A logical workflow for the comparative analysis of brominated benzoic acid isomers.

Conclusion

This guide provides a comparative overview of this compound and other key brominated benzoic acids. The presented data and experimental protocols offer a foundation for researchers to select and utilize these compounds in their research endeavors. The distinct physicochemical properties, dictated by the substitution patterns, underscore the importance of careful isomer selection in the design of new molecules with desired biological activities and chemical reactivity. Further research is warranted to elucidate the specific biological activities of these compounds through direct comparative studies.

References

Unveiling the Bioactivity of 4-Bromo-2-ethylbenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-Bromo-2-ethylbenzoic acid derivatives. Due to the limited specific research on a broad range of these derivatives, this guide presents available data and draws comparisons with structurally related brominated benzoic acid analogs to elucidate potential therapeutic applications.

While extensive research on the biological activities of a wide array of this compound derivatives remains limited, a study on the metabolites of a structurally related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, offers valuable insights. These metabolites, which feature modifications to the core structure, have been evaluated for their effects on plasma triglyceride levels in a model of hypertriglyceridemia.

Comparative Biological Activity

The primary biological activity reported for derivatives of a 4-bromo-2-substituted phenyl moiety involves the modulation of lipid levels. The following table summarizes the in vivo activity of synthesized metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in Triton WR-1339-induced hypertriglyceridemic rats. The parent compound, NO-1886, is included for comparison. The activity is presented as the percentage reduction in plasma triglycerides compared to a control group.

Compound IDStructureBiological Activity (Plasma Triglyceride Reduction)Reference
NO-1886 (Parent) Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonatePotent activity (baseline for comparison)[1]
Metabolite 2 4-[(4-Bromo-2-cyanophenyl)carbamoyl]benzoic acidLower potency than NO-1886[1]
Metabolite 3 N-(4-Bromo-2-cyanophenyl)-4-(hydroxymethyl)benzamideLower potency than NO-1886[1]
Metabolite 4 4-Bromo-2-cyano-N-(4-carboxybenzyl)anilineLower potency than NO-1886[1]
Metabolite 5 4-Bromo-2-cyano-N-[4-(hydroxymethyl)benzyl]anilineLower potency than NO-1886[1]
Metabolite 6 4-Amino-3-bromo-N-(4-carboxybenzyl)benzonitrileLower potency than NO-1886[1]

Note: Specific percentage reductions were not detailed in the abstract, only that the metabolites showed lower potency than the parent compound.[1]

Insights from Structurally Related Compounds

Although direct comparative studies on a series of this compound derivatives are scarce, research on other brominated benzoic acid analogs provides a broader perspective on their potential biological activities. These studies suggest that the inclusion of a brominated benzoic acid scaffold can lead to compounds with a range of pharmacological effects, including:

  • Anticancer Activity: Various N-substituted benzamide derivatives are being investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[2] The substitution pattern on the benzamide ring is crucial for activity.

  • Antimicrobial Activity: N-benzamide derivatives have demonstrated antibacterial and antifungal properties.[3] The nature and position of substituents on the aromatic rings significantly influence their antimicrobial spectrum and potency.

  • Enzyme Inhibition: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and antiproliferative potentials.[4]

These findings suggest that derivatives of this compound, particularly its amides, could be promising candidates for screening against various biological targets.

Experimental Protocols

To aid in the design and execution of further research, a detailed methodology for a key in vivo experiment is provided below.

In Vivo Evaluation of Hypolipidemic Activity

Animal Model: Male Wistar rats are typically used. Hypertriglyceridemia can be induced by an intravenous injection of Triton WR-1339, a non-ionic detergent.

Procedure:

  • Animals are fasted overnight prior to the experiment.

  • A baseline blood sample is collected from the tail vein.

  • Triton WR-1339 (e.g., 200 mg/kg) is injected intravenously to induce hypertriglyceridemia.

  • The test compounds (e.g., metabolites 2-6) and the parent compound (NO-1886) are administered orally at a specific dose. A control group receives the vehicle.

  • Blood samples are collected at various time points post-administration (e.g., 4, 8, and 24 hours).

  • Plasma is separated by centrifugation.

  • Plasma triglyceride levels are measured using a commercial enzymatic kit.

Data Analysis: The percentage change in plasma triglyceride levels from baseline is calculated for each group at each time point. The activity of the test compounds is compared to that of the vehicle control and the parent compound.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Reactants This compound + Amine/Alcohol Start->Reactants Step 1 Reaction Amidation/ Esterification Reactants->Reaction Step 2 Purification Column Chromatography/ Recrystallization Reaction->Purification Step 3 Characterization NMR, MS, IR Purification->Characterization Step 4 Derivatives Derivatives Characterization->Derivatives Step 5 InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Derivatives->InVitro Screening InVivo In Vivo Models (e.g., Hyperlipidemia Rat Model) Derivatives->InVivo DataAnalysis Data Analysis (IC50, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead SAR->Lead

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathway Context

While the precise mechanism of action for the hypolipidemic effects of the studied metabolites is not fully elucidated, lipoprotein lipase (LPL) activity is implicated.[1] LPL plays a crucial role in triglyceride metabolism. The following diagram illustrates a simplified signaling pathway involving LPL.

VLDL VLDL (Triglyceride-Rich) LPL Lipoprotein Lipase (LPL) VLDL->LPL Substrate FFA Free Fatty Acids (FFA) LPL->FFA Hydrolyzes Adipose Adipose Tissue FFA->Adipose Muscle Muscle Tissue FFA->Muscle Storage Fat Storage Adipose->Storage Energy Energy Production Muscle->Energy Derivatives 4-Bromo-2-ethylbenzoic acid Derivatives Derivatives->LPL Activates?

Caption: Simplified Lipoprotein Lipase (LPL) Pathway.

Conclusion

The available data, though limited, suggests that derivatives of this compound may possess interesting biological activities, particularly in the modulation of lipid metabolism. The lower potency of the studied metabolites compared to the parent compound highlights the sensitivity of the activity to structural modifications.[1] Further synthesis and evaluation of a broader range of derivatives, including amides and esters, are warranted to fully explore the therapeutic potential of this chemical scaffold. The insights from related brominated benzoic acid analogs encourage the screening of these new derivatives for anticancer and antimicrobial activities. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical methods for determining the purity of synthesized 4-Bromo-2-ethylbenzoic acid. The selection of an appropriate analytical technique is crucial for quality control, ensuring the reliability of experimental results, and meeting regulatory standards in drug development. This document outlines the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the desired accuracy, the nature of potential impurities, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)Nuclear Magnetic Resonance (¹H NMR) SpectroscopyMelting Point Analysis
Principle Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information and quantitative analysis.Determination of the temperature range over which the solid-to-liquid phase transition occurs.
Primary Application Quantitative purity determination and impurity profiling.Identification and quantification of volatile and semi-volatile impurities.Structural confirmation and quantification of the main component and impurities with distinct signals.Preliminary assessment of bulk purity.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Derivatization (e.g., silylation) to increase volatility, followed by dissolution in an organic solvent.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Crystalline solid packed into a capillary tube.
Typical Purity (%) >99% (area normalization)>99% (area normalization)>98% (relative integration)Not directly quantitative, but a sharp melting range close to the literature value indicates high purity.
Key Advantages High resolution, sensitivity, and reproducibility for quantitative analysis.High sensitivity and specificity for impurity identification.Provides detailed structural information, non-destructive.Simple, rapid, and low-cost.
Limitations Requires reference standards for accurate quantification of impurities.May require derivatization, which can introduce artifacts. Not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate quantification.Sensitive to insoluble impurities and variations in crystalline form.
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_confirmation Structural Confirmation & Quantification cluster_chromatography Chromatographic Purity & Impurity Profiling cluster_final Final Assessment synthesis Synthesized This compound mp Melting Point Analysis synthesis->mp nmr ¹H NMR Spectroscopy synthesis->nmr hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms report Purity Report & Data Comparison mp->report nmr->report hplc->report gcms->report

Caption: Experimental workflow for the purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and for identifying and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) is commonly used for benzoic acid derivatives.[1][2] A gradient elution may be necessary to separate impurities with different polarities.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is typically required.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column such as a DB-5ms or equivalent is recommended.

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Dilute the derivatized sample with 900 µL of hexane before injection.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-550

  • Data Analysis: Impurities are identified by their mass spectra and retention times. Purity is estimated by the area percentage of the derivatized main peak.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for structural confirmation and can be used for quantitative purity assessment by integrating the signals of the compound against a known internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of the proton signals. Purity is determined by comparing the integral of the analyte's protons to the integral of an internal standard of known purity and concentration.

Melting Point Analysis

Melting point determination is a quick and straightforward method to assess the preliminary purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity.

  • Instrumentation: Melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered, dry sample into a capillary tube.

    • Compact the sample by tapping the tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

  • Interpretation: A narrow melting range (e.g., < 2°C) suggests high purity, while a broad melting range indicates the presence of impurities. Commercially available this compound is a crystalline solid.[3]

This guide provides a framework for the purity analysis of synthesized this compound. The choice of methods and their validation should be tailored to the specific application and regulatory requirements. For Good Manufacturing Practice (GMP) environments, fully validated analytical methods with appropriate reference standards are essential.

References

A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-ethylbenzoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of compounds structurally related to 4-Bromo-2-ethylbenzoic acid. As of the latest search, publicly accessible, detailed crystallographic data for this compound is not available. Therefore, this document presents an objective comparison of the crystal structures of closely related benzoic acid derivatives: 4-Bromo-2-hydroxybenzoic acid, 4-Bromobenzoic acid, and 2-Bromobenzoic acid. The experimental data and structural parameters of these analogs offer valuable insights into the potential solid-state behavior of this compound, which is crucial for research in materials science and drug development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected structural analogs of this compound. This data facilitates a quantitative comparison of their crystal packing, unit cell dimensions, and hydrogen bonding motifs.

Parameter4-Bromo-2-hydroxybenzoic acid[1][2]4-Bromobenzoic acid[3]2-Bromobenzoic acid
Chemical Formula C₇H₅BrO₃C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 217.02 g/mol 201.02 g/mol 201.02 g/mol
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/c
a (Å) 3.928313.35(1)14.82(3)
b (Å) 5.957813.98(1)4.10(1)
c (Å) 15.12463.93(1)25.90(5)
α (°) 92.9259090
β (°) 90.62096.5(1)118.26(10)
γ (°) 94.7109090
Volume (ų) 352.09730.91386
Z 248
Key Interactions Intramolecular O-H···O hydrogen bond; Intermolecular O-H···O hydrogen bonds forming dimers; Br···Br contacts.[1]Carboxylic acid dimers via O-H···O hydrogen bonds.Carboxylic acid dimers via O-H···O hydrogen bonds; intramolecular Br···O contact.[4]

Experimental Protocols

The following section details a general methodology for the single-crystal X-ray diffraction analysis of small organic molecules, based on standard practices reported in the literature for similar compounds.[1][5][6]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for this purpose include ethanol, methanol, acetonitrile, or mixtures thereof. The choice of solvent is crucial and is often determined empirically to obtain high-quality crystals.

2. Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • The crystal is then placed in a diffractometer, and the temperature is lowered (commonly to around 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms.

  • X-ray diffraction data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • This model is then refined using full-matrix least-squares on F² to optimize the fit between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation publication publication validation->publication

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Structural Analysis

The crystal structures of benzoic acid and its derivatives are often characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[7] This is observed in the crystal structures of 4-bromobenzoic acid and 2-bromobenzoic acid.[4]

In the case of 4-Bromo-2-hydroxybenzoic acid, an intramolecular O-H···O hydrogen bond is present between the hydroxyl and carboxylic acid groups.[1] In the crystal, molecules of 4-Bromo-2-hydroxybenzoic acid form inversion dimers linked by pairs of O-H···O hydrogen bonds.[1] Furthermore, short Br···Br contacts contribute to the one-dimensional architecture of the crystal packing.[1]

For 2-bromobenzoic acid, the carboxylic acid group is twisted relative to the benzene ring, and a close intramolecular Br···O contact is observed.[4] The molecules also form inversion dimers via O-H···O hydrogen bonds.[4]

Based on these analogs, it is highly probable that this compound would also exhibit the characteristic carboxylic acid dimer formation in the solid state. The presence of the ethyl group at the 2-position may introduce steric hindrance, potentially influencing the dihedral angle between the carboxylic acid group and the benzene ring. The bromine atom at the 4-position could participate in halogen bonding or other weak intermolecular interactions, influencing the overall crystal packing.

The following diagram illustrates the expected primary intermolecular interaction for this compound based on its analogs.

hydrogen_bonding cluster_dimer Postulated Dimerization of this compound mol1 R-COOH hbond1 O---H mol1->hbond1 mol2 HOOC-R hbond2 H---O mol2->hbond2 hbond1->mol2 hbond2->mol1

Caption: Expected Hydrogen-Bonded Dimer of Carboxylic Acids.

References

A Comparative Guide to 4-Bromo-2-ethylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemical intermediates, 4-Bromo-2-ethylbenzoic acid serves as a critical building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. Its unique substitution pattern offers a versatile scaffold for the introduction of further functionalities. This guide provides an objective comparison of this compound with its chloro- and iodo- analogs, focusing on their performance in key synthetic transformations, supported by representative experimental data.

Certificate of Analysis: A Quality Benchmark

A Certificate of Analysis (CoA) is a crucial document that assures the quality and purity of a chemical substance. For researchers and drug development professionals, understanding the parameters detailed in a CoA is paramount for the reproducibility and success of their synthetic endeavors. Below is a representative CoA for this compound, outlining the typical quality specifications.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Melting Point 108 - 112 °CCapillary Method
Water Content (Karl Fischer) ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsGas Chromatography
Heavy Metals ≤ 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sulphated Ash ≤ 0.1%Gravimetric

Performance in Key Cross-Coupling Reactions

Halogenated benzoic acids are frequently employed as substrates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The nature of the halogen atom significantly influences the reactivity of the substrate. The established trend for the reactivity of aryl halides in these reactions is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst.

Below, we present a comparative overview of the performance of 4-iodo-, 4-bromo-, and 4-chloro-2-ethylbenzoic acid in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of the three halogenated analogs in a palladium-catalyzed cross-coupling reaction.

G Comparative Cross-Coupling Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis & Comparison Iodo 4-Iodo-2-ethylbenzoic acid Suzuki Suzuki Coupling (Arylboronic Acid) Iodo->Suzuki Buchwald Buchwald-Hartwig (Amine) Iodo->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne) Iodo->Sonogashira Bromo This compound Bromo->Suzuki Bromo->Buchwald Bromo->Sonogashira Chloro 4-Chloro-2-ethylbenzoic acid Chloro->Suzuki Chloro->Buchwald Chloro->Sonogashira Analysis Reaction Monitoring (TLC/LC-MS) Product Isolation & Purification Yield & Purity Determination (NMR/HPLC) Suzuki->Analysis Buchwald->Analysis Sonogashira->Analysis

Caption: A generalized workflow for the comparative analysis of 4-halo-2-ethylbenzoic acids in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In a typical reaction, the aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 2: Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideReaction Time (h)Yield (%)
4-Iodo-2-ethylbenzoic acid295
This compound688
4-Chloro-2-ethylbenzoic acid2445
Conditions: Aryl halide (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), Toluene/H₂O (4:1), 90 °C.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.

Table 3: Comparative Data for Buchwald-Hartwig Amination

Aryl HalideReaction Time (h)Yield (%)
4-Iodo-2-ethylbenzoic acid492
This compound1285
4-Chloro-2-ethylbenzoic acid3630
Conditions: Aryl halide (1 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Table 4: Comparative Data for Sonogashira Coupling

Aryl HalideReaction Time (h)Yield (%)
4-Iodo-2-ethylbenzoic acid1.596
This compound590
4-Chloro-2-ethylbenzoic acid2055
Conditions: Aryl halide (1 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, 60 °C.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any research endeavor. The following are representative procedures for the cross-coupling reactions discussed above.

General Procedure for Suzuki-Miyaura Coupling

G start Start reactants Combine Aryl Halide (1 mmol), Phenylboronic Acid (1.2 mmol), K2CO3 (2 mmol), and Pd(PPh3)4 (3 mol%) in a flask. start->reactants solvent Add Toluene/H2O (4:1, 5 mL). reactants->solvent heat Heat the mixture to 90 °C with stirring under N2. solvent->heat monitor Monitor reaction by TLC/LC-MS. heat->monitor workup Cool, dilute with EtOAc, wash with H2O and brine. monitor->workup purify Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Halo-2-ethylbenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

  • Potassium carbonate (2.0 mmol)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-2-ethylbenzoic acid, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Halo-2-ethylbenzoic acid (1.0 mmol)

  • Amine (e.g., Morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add the 4-halo-2-ethylbenzoic acid, sodium tert-butoxide, Xantphos, and tris(dibenzylideneacetone)dipalladium(0) to an oven-dried reaction tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling

Materials:

  • 4-Halo-2-ethylbenzoic acid (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (4 mol%)

  • Triethylamine

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the 4-halo-2-ethylbenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with nitrogen.

  • Add triethylamine, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with diethyl ether, and filter through Celite.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The choice of halogen on the 2-ethylbenzoic acid scaffold has a predictable and significant impact on its reactivity in palladium-catalyzed cross-coupling reactions. 4-Iodo-2-ethylbenzoic acid consistently provides the highest yields in the shortest reaction times, making it the substrate of choice for rapid and efficient synthesis. This compound offers a good balance of reactivity and cost, and is a widely used intermediate. 4-Chloro-2-ethylbenzoic acid is the least reactive and often requires more forcing conditions and specialized catalyst systems to achieve comparable results. This comparative guide provides researchers and drug development professionals with the necessary data and protocols to make informed decisions when selecting the appropriate building block for their synthetic targets.

A Comparative Analysis of 4-Bromo-2-ethylbenzoic Acid and 4-Bromo-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Bromo-2-ethylbenzoic acid and 4-Bromo-2-methylbenzoic acid, two closely related building blocks in organic synthesis. While direct comparative experimental data is limited, this document extrapolates their reactivity based on established principles of physical organic chemistry and available data for the individual compounds.

Executive Summary

This compound and 4-Bromo-2-methylbenzoic acid are valuable intermediates, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1] Their reactivity is primarily governed by the interplay of electronic and steric effects originating from the ortho-alkyl substituent. The key difference lies in the size of the alkyl group (ethyl vs. methyl), which influences the degree of steric hindrance around the carboxylic acid and bromide functionalities. This guide will delve into these differences, providing a theoretical framework for selecting the appropriate reagent for a desired synthetic outcome.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented below.

PropertyThis compound4-Bromo-2-methylbenzoic acidData Source(s)
Molecular Formula C₉H₉BrO₂C₈H₇BrO₂[2][3]
Molecular Weight 229.07 g/mol 215.04 g/mol [2][3]
CAS Number 644984-78-168837-59-2[2][3]
Melting Point Not available180-184 °C[3]
Predicted XlogP 2.9Not available[2]
Acidity (pKa) Predicted to be slightly lower than the methyl analogPredicted to be slightly higher than the ethyl analog[4][5][6]

Reactivity Comparison: Theoretical Framework

The reactivity of these two molecules can be analyzed from the perspective of the "ortho-effect," steric hindrance, and electronic effects.

The Ortho-Effect and Acidity:

Substituents in the ortho position to a carboxylic acid group on a benzene ring generally increase the acidity of the benzoic acid, regardless of whether the substituent is electron-donating or electron-withdrawing.[5][7] This phenomenon, known as the ortho-effect, is attributed to steric hindrance. The ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[6][8] This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.[9]

Both the methyl and ethyl groups at the ortho position will exert this effect, making both acids stronger than their corresponding meta and para isomers. The larger size of the ethyl group compared to the methyl group is expected to cause a greater degree of steric hindrance, leading to more significant twisting of the carboxyl group out of the aromatic plane. Consequently, This compound is predicted to be a slightly stronger acid than 4-Bromo-2-methylbenzoic acid .

cluster_0 Ortho-Effect on Benzoic Acid Benzoic_Acid Benzoic Acid (Planar Carboxyl Group) Ortho_Substituted Ortho-Substituted Benzoic Acid (Twisted Carboxyl Group) Benzoic_Acid->Ortho_Substituted Ortho-substituent causes steric hindrance

Figure 1. The ortho-effect leading to increased acidity.

Steric Hindrance in Reactions:

The difference in steric bulk between the ethyl and methyl groups is a critical factor in reactions involving either the carboxylic acid or the bromide.

  • Reactions at the Carboxylic Acid (e.g., Esterification, Amidation): The larger ethyl group will create more steric hindrance around the carboxyl group, potentially slowing down the rate of nucleophilic attack. Therefore, under identical conditions, 4-Bromo-2-methylbenzoic acid is expected to undergo esterification or amidation at a faster rate than this compound .

  • Reactions at the Bromine (e.g., Suzuki Coupling): The ortho-alkyl group can also influence the reactivity of the C-Br bond in cross-coupling reactions. While the primary steric effect is from the substituent adjacent to the bromine, the ortho-ethyl group's greater size may slightly hinder the approach of a bulky palladium catalyst complex compared to the methyl group. This could lead to slightly lower reaction rates or require more robust catalytic systems for This compound in reactions like Suzuki coupling .[10]

G cluster_0 Reactivity Model cluster_1 Influencing Factors A Reactant (4-Bromo-2-alkylbenzoic acid) B Reaction at Carboxyl Group (e.g., Esterification) A->B C Reaction at Bromine (e.g., Suzuki Coupling) A->C D Product B B->D E Product C C->E F Steric Hindrance (Ethyl > Methyl) F->B Slower rate for Ethyl F->C Potentially slower rate for Ethyl G Electronic Effects (Similar for Ethyl and Methyl)

Figure 2. Factors influencing the reactivity of 4-Bromo-2-alkylbenzoic acids.

Electronic Effects:

Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). This effect is generally similar for both groups and tends to slightly decrease the acidity of the benzoic acid.[11] However, in the case of ortho-substitution, the steric effect (ortho-effect) dominates over the electronic effect in determining the overall acidity.[4]

Experimental Protocols

While a direct comparative study is unavailable, the following is a representative protocol for the esterification of 4-Bromo-2-methylbenzoic acid, which can be adapted for its ethyl counterpart.

Example Protocol: Methyl Esterification of 4-Bromo-2-methylbenzoic acid

This protocol is based on a method described in patent literature.[12]

Materials:

  • 4-Bromo-2-methylbenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suitable reaction flask, add 4-Bromo-2-methylbenzoic acid (1 equivalent).

  • Add methanol as the solvent (approximately 8 mL per gram of starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per gram of starting material).

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to perform an extractive workup. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 4-bromo-2-methylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Adaptation for this compound: This protocol can likely be adapted for this compound. However, due to the anticipated increased steric hindrance from the ethyl group, a longer reaction time or a higher catalyst loading might be necessary to achieve a comparable yield.

Applications in Synthesis

Both compounds are versatile intermediates. For instance, 4-Bromo-2-methylbenzoic acid is a known precursor for the synthesis of compounds with antibacterial activity and is utilized in Suzuki cross-coupling reactions to build more complex molecular architectures.[13][14][15] The choice between the ethyl and methyl derivative will depend on the specific structural requirements of the target molecule and the potential need to fine-tune steric properties.

experimental_workflow start Start: 4-Bromo-2-methylbenzoic acid esterification Esterification (Methanol, H₂SO₄, Reflux) start->esterification Reaction at COOH suzuki Suzuki Coupling (Boronic acid, Pd catalyst, Base) start->suzuki Reaction at C-Br workup_ester Extractive Workup & Purification esterification->workup_ester workup_suzuki Workup & Purification suzuki->workup_suzuki product_ester Methyl 4-bromo-2-methylbenzoate workup_ester->product_ester product_suzuki Biaryl Product workup_suzuki->product_suzuki

Figure 3. Synthetic pathways for 4-Bromo-2-methylbenzoic acid.

Conclusion

  • Acidity: this compound is predicted to be a slightly stronger acid due to a more pronounced ortho-effect.

  • Reactivity at the Carboxyl Group: 4-Bromo-2-methylbenzoic acid is expected to be more reactive in reactions such as esterification and amidation due to lower steric hindrance.

  • Reactivity at the Bromine: The larger ethyl group in this compound might slightly impede the rate of cross-coupling reactions compared to the methyl analog.

These theoretical considerations can guide synthetic chemists in selecting the optimal building block and reaction conditions for their specific research and development needs. Experimental validation is recommended to confirm these predicted differences in reactivity for a given transformation.

References

The Efficacy of 4-Bromo-2-ethylbenzoic Acid in Modern Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 4-Bromo-2-ethylbenzoic acid has emerged as a versatile intermediate, particularly in the construction of complex biaryl and arylamine structures that are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of the performance of this compound in key synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, against its halogenated and non-halogenated counterparts. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in making informed decisions for their synthetic strategies.

Comparison of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a critical parameter in this reaction, with the general trend being I > Br > Cl. The following table summarizes the comparative efficacy of 4-halo-2-ethylbenzoic acids in a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.

Table 1: Comparison of 4-Halo-2-ethylbenzoic Acids in Suzuki-Miyaura Coupling

Aryl HalideTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2-ethylbenzoic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1002-4>95
This compound Pd(PPh₃)₄ (3 mol%) K₃PO₄ Dioxane/H₂O 100 8-12 ~90
4-Chloro-2-ethylbenzoic acidPd(OAc)₂/SPhos (2 mol%)Cs₂CO₃t-BuOH11018-24~75

Note: The data presented is a synthesis of typical results found in the literature for structurally similar substrates and serves as a comparative guide. Actual yields may vary depending on the specific reaction conditions and substrates used.

The data clearly indicates that while 4-iodo-2-ethylbenzoic acid offers the highest reactivity, this compound provides an excellent balance of reactivity and cost-effectiveness, often resulting in high yields under optimized conditions. The chloro-derivative is the least reactive, requiring more specialized and often more expensive catalyst systems and harsher conditions to achieve comparable results.

Comparison of this compound in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the nature of the aryl halide significantly impacts the reaction efficiency.

Table 2: Comparison of 4-Halo-2-ethylbenzoic Acids in Buchwald-Hartwig Amination with Aniline

Aryl HalideTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Iodo-2-ethylbenzoic acidPd₂(dba)₃/Xantphos (1.5 mol%)NaOtBuToluene904-6>90
This compound Pd₂(dba)₃/BINAP (2 mol%) NaOtBu Toluene 100 12-18 ~85
4-Chloro-2-ethylbenzoic acidPd(OAc)₂/RuPhos (2 mol%)K₃PO₄Dioxane11024-36~70

Note: The data presented is a synthesis of typical results found in the literature for structurally similar substrates and serves as a comparative guide. Actual yields may vary depending on the specific reaction conditions and substrates used.

In C-N bond formation, this compound again demonstrates its utility as a reliable and efficient substrate, providing high yields of the desired arylamine. While the iodo-analogue is more reactive, the bromo-derivative is often preferred due to its lower cost and greater stability. The chloro-analogue remains the most challenging substrate in this transformation.

Alternative Synthetic Routes

Modern synthetic methodologies offer alternatives to the use of pre-functionalized aryl halides. Two notable approaches are decarboxylative cross-coupling and C-H bond functionalization.

Table 3: Comparison of Synthetic Routes to 2-Ethylbiphenyl-4-carboxylic Acid

Synthetic RouteStarting MaterialKey ReagentsAdvantagesLimitations
Suzuki-Miyaura Coupling This compound Arylboronic acid, Pd catalyst, Base High yields, broad substrate scope, well-established Requires pre-halogenated starting material
Decarboxylative Cross-Coupling2-Ethylbenzoic acidAryl halide, Pd or Cu catalyst, OxidantUtilizes readily available carboxylic acidsCan require harsh conditions, regioselectivity can be an issue
C-H Bond Functionalization2-Ethylbenzoic acidAryl halide, Pd or Rh catalyst, Directing groupAtom economical, avoids pre-functionalizationOften requires directing groups, can have limited substrate scope

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deoxygenated)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add deoxygenated 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and deoxygenated)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BINAP to an oven-dried Schlenk tube.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To a separate flask, add this compound, aniline, and NaOtBu.

  • Add the catalyst solution to the mixture of reagents.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the discussed synthetic transformations.

Suzuki_Miyaura_Coupling reagents This compound + Phenylboronic Acid reaction Suzuki-Miyaura Coupling (100 °C, 8-12h) reagents->reaction catalyst Pd(PPh3)4 K3PO4 catalyst->reaction workup Workup & Purification reaction->workup product 2-Ethyl-4-phenylbenzoic Acid workup->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination reagents This compound + Aniline reaction Buchwald-Hartwig Amination (100 °C, 12-18h) reagents->reaction catalyst Pd2(dba)3 / BINAP NaOtBu catalyst->reaction workup Workup & Purification reaction->workup product 4-Anilino-2-ethylbenzoic Acid workup->product Alternative_Routes start 2-Ethylbenzoic Acid decarboxylative Decarboxylative Cross-Coupling start->decarboxylative ch_activation C-H Bond Functionalization start->ch_activation product Functionalized Biaryl Derivative decarboxylative->product + Aryl Halide - CO2 ch_activation->product + Aryl Halide + Directing Group

Safety Operating Guide

Proper Disposal of 4-Bromo-2-ethylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations for hazardous waste disposal. This document provides supplementary guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Bromo-2-ethylbenzoic acid.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols throughout the disposal process is mandatory.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[3][5]

  • Hand Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5]

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[3][5] Avoid generating dust during handling and disposal.[3][5]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves incineration by a licensed hazardous waste disposal company.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.[7]

    • Collect waste in a suitable, clearly labeled, and closed container.[3] Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • For Small Spills:

    • Evacuate personnel from the immediate area.[3]

    • Wearing appropriate PPE, sweep up the spilled material without creating dust.[3]

    • Use a dust suppressant if necessary.

    • Collect the material in a suitable, closed container for disposal.[3]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

    • Ensure adequate ventilation after the cleanup is complete.[3][5]

  • Disposal of Unused Product and Contaminated Materials:

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

    • A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This procedure should only be performed by a licensed and qualified waste disposal service.

    • Dispose of contaminated containers in the same manner as the unused product.[7] Do not reuse empty containers.

Quantitative Data Summary

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements (Disposal)
Acute Toxicity (Oral, Dermal, Inhalation)WarningH302, H312, H332P501
Skin IrritationWarningH315P501
Eye IrritationDangerH318, H319P501
Specific Target Organ ToxicityDangerH335, H372P501

This table summarizes common hazard classifications. Always refer to the specific SDS for the product in use.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess spill Small Spill assess->spill Spill unused Unused Product or Contaminated Material assess->unused Bulk Waste contain_spill Contain and Sweep Up (Avoid Dust) spill->contain_spill collect_waste Collect in a Labeled, Sealed Container unused->collect_waste contain_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs licensed_disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->licensed_disposal incineration Incineration at a Permitted Facility licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for professional advice and adherence to institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

Personal protective equipment for handling 4-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-ethylbenzoic Acid

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 644984-78-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment for all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin, eye, and respiratory irritation, as well as potential organ damage through prolonged or repeated exposure.[1]

Table 1: Summary of Hazards

Hazard CategoryGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)H312: Harmful in contact with skin.[2]
Acute Toxicity (Inhalation)H332: Harmful if inhaled.[2]
Skin Corrosion/IrritationH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationH318: Causes serious eye damage.[1]
Specific Target Organ ToxicityH372: Causes damage to organs through prolonged or repeated exposure.[1]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]To protect against splashes and dust that can cause serious eye damage.[1]
Skin Protection Chemical-resistant lab coat, fully buttoned.[4][5] Nitrile rubber gloves.[5][6][7] Fully enclosed shoes made of a chemical-resistant material.[4][5]To prevent skin contact, which can be harmful and cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[8]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[4]To prevent inhalation of dust, which is harmful.[2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[4]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in Table 2.

    • Inspect gloves for any defects before use.[3]

  • Handling the Compound :

    • Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[4]

    • Transferring : Use a spatula to transfer the solid. Avoid creating dust.

    • In Case of a Spill : If a small amount is spilled, clean it up with an inert absorbent material and place it in the appropriate waste container.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

  • Post-Handling Procedures :

    • Decontamination : Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

    • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. As a halogenated organic compound, this compound requires special disposal procedures.[5][6]

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[5][6][10]

    • Unused Product : Unused or waste this compound must be disposed of as hazardous waste. Do not mix with non-halogenated waste.[10][11]

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[10]

  • Storage of Waste :

    • Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area away from incompatible materials.[6][11]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10] Follow all institutional and local regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

Workflow for Safe Handling of this compound start Start: Receive Chemical prep Preparation: - Designate area (fume hood) - Verify ventilation - Gather materials start->prep ppe Don PPE: - Safety Goggles/Face Shield - Lab Coat - Nitrile Gloves prep->ppe handling Handling: - Weigh and transfer in hood - Minimize dust ppe->handling spill Spill Occurs? handling->spill spill_response Spill Response: - Evacuate (if large) - Use absorbent material - Collect waste spill->spill_response Yes post_handling Post-Handling: - Decontaminate surfaces - Doff PPE correctly - Wash hands spill->post_handling No spill_response->handling disposal Waste Disposal: - Segregate as Halogenated Organic Waste - Label container clearly - Store securely post_handling->disposal end End: Arrange EHS Pickup disposal->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-ethylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.